molecular formula C15H13FO3 B6401332 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid CAS No. 1261899-33-5

6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid

Cat. No.: B6401332
CAS No.: 1261899-33-5
M. Wt: 260.26 g/mol
InChI Key: RCOFVKRWCAFYII-UHFFFAOYSA-N
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Description

6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is a fluorinated and methoxylated benzoic acid derivative intended for research and development purposes. Compounds within this chemical class are frequently employed as key synthetic intermediates or building blocks in organic synthesis, particularly in the development of more complex molecules . Specifically, structurally similar benzoic acid derivatives are utilized in the preparation of heterocyclic compounds and as precursors in pharmaceutical research, such as in the synthesis of potential therapeutic agents . Researchers value this compound for its multifunctional structure, which allows for further chemical modifications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-6-7-13(19-2)11(8-9)10-4-3-5-12(16)14(10)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOFVKRWCAFYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689948
Record name 3-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
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Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-33-5
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3-fluoro-2′-methoxy-5′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261899-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid: Synthesis and Application Profile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid , a specialized biaryl intermediate relevant to the synthesis of pharmaceutical compounds, particularly analogs or impurities associated with antiviral agents like Letermovir.

Executive Summary

6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is a functionalized biaryl carboxylic acid characterized by a 2,6-disubstituted benzoic acid core. It serves as a critical building block in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), most notably as a structural analog or impurity marker for Letermovir (Prevymis), a CMV DNA terminase complex inhibitor. Its synthesis typically employs palladium-catalyzed cross-coupling strategies, ensuring precise regiocontrol over the biaryl axis.

Chemical Identity & Properties

This compound is a 2,6-disubstituted benzoic acid where the 2-position is occupied by a sterically demanding o-methoxy-m-methylphenyl group. The fluorine atom at the 6-position induces significant electronic and steric effects, influencing the acidity of the carboxyl group and the conformation of the biaryl system.

Property Data
Chemical Name 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid
IUPAC Name 6-Fluoro-2'-methoxy-5'-methyl-[1,1'-biphenyl]-2-carboxylic acid
Molecular Formula C₁₅H₁₃FO₃
Molecular Weight 260.26 g/mol
Monoisotopic Mass 260.0849 Da
CAS Number Not widely indexed in public registries as a standalone entity.[1][2][3]Precursor CAS: 2252-37-1 (Acid halide) & 127972-00-3 (Boronic acid)
Physical State Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), modulated by ortho-fluoro effect
Synthetic Methodology

The most robust route to 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is via a Suzuki-Miyaura Cross-Coupling reaction. This method couples an aryl halide (electrophile) with an aryl boronic acid (nucleophile) under palladium catalysis.

3.1 Retrosynthetic Analysis

The biaryl bond is formed between the C2 position of the benzoic acid and the C1 position of the phenyl ring.

  • Fragment A (Electrophile): 2-Bromo-6-fluorobenzoic acid (CAS: 2252-37-1) or its methyl ester.

  • Fragment B (Nucleophile): 2-Methoxy-5-methylphenylboronic acid (CAS: 127972-00-3).

3.2 Synthesis Protocol (Suzuki Coupling)

Reagents:

  • Substrate A: 2-Bromo-6-fluorobenzoic acid (1.0 eq)

  • Substrate B: 2-Methoxy-5-methylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (0.05 eq)

  • Base: K₂CO₃ or Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Inertion: Charge a reaction vessel with 2-Bromo-6-fluorobenzoic acid, 2-Methoxy-5-methylphenylboronic acid, and the base. Purge with nitrogen/argon for 15 minutes.

  • Catalyst Addition: Add the Palladium catalyst under inert atmosphere.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via HPLC or TLC (Eluent: Hexane/EtOAc).

  • Workup: Cool to room temperature. Acidify with 1N HCl to pH ~3 to precipitate the carboxylic acid.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the target biaryl acid.

3.3 Synthesis Pathway Diagram

SynthesisPathway Start1 2-Bromo-6-fluorobenzoic acid (CAS: 2252-37-1) Intermediate Pd-Complex (Oxidative Addition) Start1->Intermediate Electrophile Start2 2-Methoxy-5-methylphenylboronic acid (CAS: 127972-00-3) Start2->Intermediate Nucleophile Catalyst Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O, 90°C Product 6-Fluoro-2-(2-methoxy-5-methylphenyl) benzoic acid (Target Biaryl) Catalyst->Product Reductive Elimination Intermediate->Catalyst

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling strategy for the synthesis of the target biaryl acid.

Applications in Drug Development
4.1 Letermovir Analog/Impurity Study

This compound is structurally analogous to intermediates used in the synthesis of Letermovir (Prevymis), a drug for CMV prophylaxis.

  • Letermovir Structure: Contains a 2-methoxy-5-(trifluoromethyl)phenyl moiety.

  • Target Compound: Contains a 2-methoxy-5-methylphenyl moiety.

  • Relevance: In process chemistry, this compound serves as a critical reference standard for monitoring impurities where the trifluoromethyl group is replaced by a methyl group (a common degradation or starting material impurity). It allows QC teams to validate the purity of the API.

4.2 Biaryl Scaffold Construction

The 2-fluoro-2'-methoxy biaryl motif is a privileged scaffold in medicinal chemistry, often used to induce atropisomerism or to lock conformation in kinase inhibitors. The fluorine atom at the 6-position (ortho to the biaryl axis) restricts rotation, potentially increasing binding affinity to target proteins.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Carboxyl: Broad singlet at δ ~12.5 ppm (COOH).

    • Methoxy: Singlet at δ ~3.7 ppm (3H, -OCH₃).

    • Methyl: Singlet at δ ~2.3 ppm (3H, -CH₃).

    • Aromatic: Multiplets in the δ 6.8–7.6 ppm range. The 6-Fluoro substituent will show characteristic coupling constants (J values) with adjacent protons.

  • ¹⁹F NMR:

    • Single peak at δ ~ -110 to -120 ppm (Ar-F).

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at m/z 259.1.

Safety & Handling (MSDS Summary)
Hazard Class Statement Precaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritationUse safety goggles/face shield.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood.
Storage HygroscopicStore at 2-8°C under inert gas.
References
  • Letermovir Synthesis & Intermediates : Humphrey, G. R., et al. "Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction." Organic Process Research & Development, 2016, 20(6), 1097–1103.

  • Suzuki Coupling of 2-Halo-benzoates: Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids." Journal of Organic Chemistry, 2001.
  • Starting Material (2-Bromo-6-fluorobenzoic acid) : PubChem Compound Summary for CID 12192163.

  • Starting Material (2-Methoxy-5-methylphenylboronic acid) : PubChem Compound Summary for CID 2733567.

Sources

Structure and properties of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural dynamics, synthetic pathways, and physicochemical properties of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid , a sterically congested biaryl scaffold relevant to modern drug discovery.

Structural Dynamics, Synthesis, and Physicochemical Profiling

Part 1: Structural Architecture & Atropisomerism[1]

This compound is not merely a flat aromatic system; it is a molecular rotor with restricted freedom. The core structure features a biphenyl axis flanked by three non-hydrogen ortho-substituents, creating a high-energy barrier to rotation known as atropisomerism .

Structural Connectivity

The molecule consists of two distinct aromatic domains linked by a single C-C bond:

  • Ring A (Benzoic Acid Core): A benzene ring substituted at C1 with a carboxylic acid (-COOH), at C2 with the biaryl linkage, and at C6 with a Fluorine atom.

  • Ring B (Phenyl Appendage): A phenyl ring substituted at C2' with a Methoxy group (-OMe) and at C5' with a Methyl group (-Me).

The "Ortho-Lock" Effect

The biaryl axis is sterically crowded. The rotation around the C2–C1' bond is impeded by the collision of the ortho-substituents:

  • Ring A Ortho-Groups: Carboxylic Acid (C1) and Fluorine (C6).

  • Ring B Ortho-Groups: Methoxy (C2') and Hydrogen (C6').

Unlike simple biphenyls, the presence of the bulky Carboxyl and Methoxy groups, combined with the Fluorine atom, forces the two aromatic rings to adopt an orthogonal (twisted) conformation to minimize steric repulsion.

  • Chirality: Due to this restricted rotation, the molecule possesses axial chirality .[1] Depending on the exact rotational energy barrier (

    
    ), it may exist as separable 
    
    
    
    and
    
    
    atropisomers at room temperature.
  • Conformational Lock: The 6-Fluoro substituent plays a critical role. While smaller than a methyl group, the fluorine atom provides sufficient van der Waals bulk to "lock" the conformation when opposed by the methoxy group on the other ring.

Part 2: Synthetic Methodology

Synthesizing sterically hindered biaryls requires specialized catalytic systems. Standard Pd(


)

protocols often fail due to the inability of the oxidative addition complex to accommodate the bulky boronic acid.
Retrosynthetic Analysis

The most reliable disconnection is at the biaryl axis via Suzuki-Miyaura Cross-Coupling .

  • Electrophile: 2-Bromo-6-fluorobenzoic acid (or its methyl ester).

  • Nucleophile: (2-Methoxy-5-methylphenyl)boronic acid.[2][3]

Optimized Protocol (Step-by-Step)

To maximize yield and suppress protodeboronation, we utilize a Buchwald-type precatalyst system.

Step 1: Ester Protection (Recommended) Direct coupling of free benzoic acids can lead to catalyst poisoning via carboxylate coordination.

  • Dissolve 2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1) in Methanol.

  • Add catalytic

    
     and reflux for 4 hours.
    
  • Isolate Methyl 2-bromo-6-fluorobenzoate .

Step 2: Sterically Demanding Suzuki Coupling

  • Reagents:

    • Methyl 2-bromo-6-fluorobenzoate (1.0 eq)

    • (2-Methoxy-5-methylphenyl)boronic acid (CAS 127972-00-3) (1.2 eq)

    • Catalyst: XPhos Pd G3 or SPhos Pd G2 (2-5 mol%). Rationale: These bulky, electron-rich ligands facilitate the coupling of hindered substrates.

    • Base:

      
       (3.0 eq).
      
    • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas solvents thoroughly with Argon (critical to prevent homocoupling).

    • Mix reagents and heat to 90°C for 12–16 hours.

    • Monitor by HPLC.[4][5] The hindered coupling may be slow.

Step 3: Hydrolysis

  • Treat the coupled ester with LiOH (5 eq) in THF/Water.

  • Heat at 50°C until the ester is consumed.

  • Acidify with 1N HCl to precipitate the target acid: 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid .

Synthesis Workflow Diagram

Synthesis SM1 2-Bromo-6-fluoro- benzoic acid Step1 Esterification (MeOH, H+) SM1->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Suzuki Coupling (XPhos Pd G3, K3PO4) Inter1->Step2 SM2 (2-Methoxy-5-methyl- phenyl)boronic acid SM2->Step2 + Inter2 Biaryl Ester Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product TARGET: 6-Fluoro-2-(2-methoxy- 5-methylphenyl)benzoic acid Step3->Product

Figure 1: Optimized synthetic route utilizing ester protection to mitigate catalyst poisoning during the sterically demanding Suzuki coupling.

Part 3: Physicochemical Properties

Understanding the physical behavior of this molecule is crucial for formulation and assay development.

Acidity (pKa)
  • Predicted pKa: ~3.0 – 3.2

  • Mechanism: The 2,6-disubstitution pattern forces the carboxylic acid group out of the plane of the benzene ring. This Steric Inhibition of Resonance prevents the conjugation of the carboxyl group with the aromatic ring. While this typically destabilizes the neutral form, the strong inductive electron-withdrawing effect of the ortho-Fluorine atom significantly increases the acidity compared to unsubstituted benzoic acid (pKa 4.2).

Solubility Profile
SolventSolubilityNotes
Water (pH 7.4) HighExists as the carboxylate anion.
Water (pH 2.0) Very LowPrecipitates as the neutral free acid.
DMSO High>50 mM. Suitable for stock solutions.
Dichloromethane ModerateGood for extraction of the neutral form.
Lipophilicity
  • LogP (Predicted): ~3.5

  • The molecule is moderately lipophilic due to the biaryl core and the methoxy/methyl substituents, balanced slightly by the polar carboxylic acid head group.

Part 4: Applications & Significance[1]

Medicinal Chemistry Scaffold

This molecule serves as a robust atropisomeric scaffold for drug design.

  • Kinase Inhibitors: The biaryl geometry mimics the twisted conformation required to bind into the ATP-binding pocket of certain kinases (e.g., p38 MAP kinase).

  • Protein-Protein Interactions: The orthogonal arrangement of the rings allows the molecule to project substituents into distinct sub-pockets, a strategy often used to disrupt protein interfaces (e.g., MDM2-p53 inhibitors).

Analytical Standard

Due to its potential for atropisomerism, this compound is an excellent model system for developing Chiral HPLC methods.

  • Separation Condition: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or IC) using Hexane/Isopropanol/TFA mobile phases are typically required to resolve the

    
     and 
    
    
    
    enantiomers.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Atropisomerism in Drug Discovery

    • LaPlante, S. R., et al. "Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry, 54(20), 7005-7022. Link

  • Synthesis of 2-Methoxy-5-methylphenylboronic acid

    • TCI Chemicals. Product Specification: 2-Methoxy-5-methylphenylboronic Acid (CAS 127972-00-3).[2][3][5][6] Link

  • Acidity of Ortho-Substituted Benzoic Acids: Dippy, J. F. J., et al. "The dissociation constants of some symmetrically disubstituted benzoic acids." Journal of the Chemical Society, 1964, 154-160.

Sources

6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid: Physicochemical Profiling, Synthesis, and Applications in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of highly functionalized, sterically hindered biphenyl scaffolds is a proven method for discovering potent, target-selective therapeutics. 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is a specialized building block that exemplifies this paradigm. By combining the unique physicochemical properties of fluorine with a conformationally restricted tri-ortho-substituted biphenyl core, this compound serves as a critical intermediate for developing advanced kinase inhibitors, anti-inflammatory agents, and agrochemicals.

This technical whitepaper provides an in-depth analysis of its molecular properties, the mechanistic rationale behind its structural features, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling & Structural Analysis

The compound consists of a biphenyl core with a specific substitution pattern designed to modulate both electronic and steric properties. Ring A (the benzoic acid moiety) is substituted at the 2- and 6-positions, while Ring B is substituted at the 2'- and 5'-positions.

Quantitative Molecular Data

The molecular weight and formula are derived from the atomic composition of the functionalized biphenyl system. The presence of the highly electronegative fluorine atom and the electron-donating methoxy group creates a distinct push-pull electronic environment.

PropertyValueRationale / Implication
Molecular Formula C₁₅H₁₃FO₃Derived from the biphenyl core + COOH + F + OCH₃ + CH₃.
Molecular Weight 260.26 g/mol Optimal low molecular weight, allowing ample room for further elaboration without violating Lipinski's Rule of 5.
Exact Mass 260.0849 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 1Provided by the carboxylic acid (-COOH).
H-Bond Acceptors 3Provided by the carboxylic acid oxygens, methoxy oxygen, and fluorine.
Rotatable Bonds 3Topological count; however, the biphenyl C-C bond is highly restricted due to steric hindrance.

Mechanistic Significance in Drug Design

The architecture of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is not arbitrary; it is engineered to exploit two major phenomena in drug design: The Fluorine Effect and Atropisomerism .

The Fluorine Effect

The introduction of a fluorine atom at the 6-position (ortho to the carboxylic acid) serves a dual purpose. First, due to fluorine's high electronegativity, it exerts a strong inductive electron-withdrawing effect that lowers the pKa of the adjacent carboxylic acid. This can enhance the formation of salt bridges with basic amino acid residues in a target protein's binding pocket. Second, the highly polarized yet non-polarizable C-F bond increases the overall lipophilicity of the molecule, which improves passive membrane permeability and metabolic stability by blocking cytochrome P450-mediated oxidation at that site [1].

Conformational Restriction and Atropisomerism

The biphenyl axis of this molecule is flanked by three ortho-substituents: the carboxylic acid, the fluorine atom, and the methoxy group. This "tri-ortho" substitution pattern creates severe steric clash during bond rotation. Consequently, the molecule exhibits restricted rotation around the chiral axis, leading to atropisomerism —a condition where conformational isomers can be isolated due to high rotational energy barriers [2]. By locking the molecule into a specific dihedral angle, researchers can drastically reduce the entropic penalty of binding, thereby increasing target affinity and selectivity.

G A 6-Fluoro-2-(2-methoxy- 5-methylphenyl)benzoic acid B Ortho-Fluorine Substitution A->B C Tri-ortho Biphenyl Scaffold A->C D pKa Modulation & Lipophilicity (logP) B->D Inductive Effect E Restricted Bond Rotation (Atropisomerism) C->E Steric Hindrance F Enhanced Bioavailability & Metabolic Stability D->F G High Target Selectivity (Locked Conformation) E->G

Diagram 1: Logical relationship between structural features and pharmacological benefits.

Synthesis Strategy: Sterically Hindered Suzuki-Miyaura Coupling

Synthesizing tri-ortho-substituted biphenyls is notoriously difficult. Standard palladium catalysts often fail because the steric bulk of the ortho-substituents severely impedes the transmetalation and reductive elimination steps of the catalytic cycle. To overcome this, a specialized Buchwald-type biaryl phosphine ligand, such as XPhos , is required. XPhos is highly electron-rich and bulky, which stabilizes the active Pd(0) species and forces the challenging reductive elimination step to occur [3].

Experimental Workflow

G Step1 1. Reagent Assembly 2-Bromo-6-fluorobenzoic acid + Boronic Acid Step2 2. Catalyst System Pd2(dba)3 + XPhos Ligand Base: K3PO4 Step1->Step2 Step3 3. Degassing & Heating 1,4-Dioxane/H2O (100°C) Inert Atmosphere Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Step3->Step4 Step5 5. Workup & Purification Acid-Base Extraction & Prep-HPLC Step4->Step5 Conversion > 95%

Diagram 2: Experimental workflow for the sterically hindered Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Objective: Self-validating synthesis of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid via palladium-catalyzed cross-coupling.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-fluorobenzoic acid (1.0 equiv) and (2-methoxy-5-methylphenyl)boronic acid (1.5 equiv). Causality: An excess of boronic acid is used to compensate for potential protodeboronation side reactions at high temperatures.

  • Catalyst and Base Addition: Add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv). Causality: K₃PO₄ is a strong, highly soluble base that accelerates the transmetalation of sterically hindered substrates better than weaker bases like Na₂CO₃.

  • Solvent Addition and Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (ratio 4:1). Seal the flask with a rubber septum and perform three cycles of freeze-pump-thaw degassing. Causality: Oxygen rapidly degrades the electron-rich XPhos ligand and oxidizes the active Pd(0) catalyst to inactive Pd(II) species.

  • Reaction Execution: Backfill the flask with Argon and heat the mixture in an oil bath at 100 °C for 12–16 hours. Monitor the reaction via LC-MS until the aryl bromide is completely consumed.

  • Acid-Base Workup (Self-Validating Purification): Cool the reaction to room temperature. Dilute with water and wash the aqueous layer with diethyl ether to remove the organic catalyst, ligand, and unreacted boronic acid. Acidify the aqueous layer to pH 2 using 1M HCl. The desired product, being a carboxylic acid, will precipitate or can be extracted into ethyl acetate. Causality: This acid-base extraction exploits the pKa of the product, acting as an intrinsic purification step that guarantees the isolation of the acidic target molecule from neutral/basic impurities.

  • Final Validation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via preparative HPLC if necessary. Confirm the structure using ¹H NMR, ¹⁹F NMR, and HRMS.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • LaPlante, S. R., et al. (2011). Revealing atropisomer axial chirality in drug discovery. ChemMedChem, 6(3), 505-513. URL:[Link]

Precision Engineering of Bioactive Scaffolds: A Technical Guide to Fluorinated Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated biphenyl carboxylic acids represent a privileged scaffold in modern medicinal chemistry and materials science. Unlike generic building blocks, these motifs offer a programmable set of physicochemical properties: the fluorine atom acts as a "steric and electronic editor," modulating dihedral angles, metabolic stability, and acid dissociation constants (pKa) without significantly altering the overall molecular volume.

This guide provides a technical deep-dive for researchers aiming to exploit these scaffolds. It moves beyond basic synthesis to explore the causality of fluorination—how specific substitution patterns dictate molecular geometry and biological half-life—and provides validated protocols for their construction.

Part 1: Structural & Physicochemical Properties[1]

The Ortho-Fluorine Effect: Conformational Locking

The biphenyl core is not static; it rotates around the central C–C bond. In drug design, "locking" this rotation to match a protein binding pocket is critical for affinity (entropy reduction).

  • Steric & Electrostatic Repulsion: Introducing fluorine at the ortho positions (2, 2', 6, or 6') forces the two phenyl rings to twist out of planarity to relieve steric strain and dipole-dipole repulsion between the fluorine lone pairs and the π-system or other ortho-substituents.

  • Dihedral Angle Modulation:

    • Non-fluorinated Biphenyl: ~44° twist in solution.

    • 2-Fluoro Biphenyl: ~50–60° twist.

    • 2,2'-Difluoro Biphenyl: Can approach 70–90°, effectively creating orthogonal ring systems.

Impact: This "twist" prevents coplanarity, disrupting π-conjugation but increasing solubility and creating distinct 3D vectors for side-chain interactions.

pKa Modulation and Bioisosterism

The carboxylic acid moiety is a key hydrogen bond donor/acceptor. Fluorine substitution on the biphenyl ring exerts a strong inductive effect (-I), stabilizing the carboxylate anion and lowering the pKa.

Table 1: Comparative Properties of Biphenyl Carboxylic Acid Analogues

PropertyUnsubstituted (H)Monofluorinated (3-F)Polyfluorinated (2,4-F)Design Implication
pKa (approx) 4.2 – 4.53.8 – 4.03.2 – 3.5Lower pKa improves solubility at physiological pH (7.4).
LogP (Lipophilicity) Baseline+0.2 to +0.4+0.5 to +0.8Fluorine increases lipophilicity, aiding membrane permeability.
Metabolic Stability Low (C-H oxidation)High (C-F block)Very HighFluorine blocks P450 oxidation sites (See Section 3).
Dihedral Angle ~45°~45°>60° (if ortho)Ortho-F restricts conformation; Meta-F has minimal steric effect.
Visualization: The Conformational Landscape

The following diagram illustrates how ortho-fluorination shifts the energetic minimum of the biphenyl rotation, favoring twisted conformations.

ConformationalLandscape Planar Planar State (0°) High Energy (Steric Clash) TwistedH Twisted State (~45°) (H-Substitution) Global Minimum Planar->TwistedH Relieves H-H repulsion TwistedF Orthogonal State (~70-90°) (Ortho-F Substitution) New Global Minimum TwistedH->TwistedF F-substitution increases steric/electrostatic bulk Barrier Rotational Barrier (Atropisomerism Risk) TwistedF->Barrier Restricted Rotation

Figure 1: Impact of Ortho-Fluorination on Biphenyl Torsion. Ortho-fluorine atoms destabilize planar conformations, locking the scaffold into a twisted geometry that can mimic bioactive conformations.

Part 2: Synthetic Methodologies

The Suzuki-Miyaura Cross-Coupling Strategy

The most robust route to fluorinated biphenyl carboxylic acids is the Palladium-catalyzed Suzuki-Miyaura coupling. However, fluorinated substrates (especially boronic acids) are prone to protodeboronation.

Critical Success Factors:

  • Catalyst Selection: For sterically hindered (ortho-fluorinated) substrates, use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate oxidative addition.

  • Base Choice: Weak bases (

    
    , 
    
    
    
    ) are standard. For acid-sensitive substrates, use
    
    
    .
  • Solvent System: A biphasic system (Toluene/Water or Dioxane/Water) is essential to dissolve the inorganic base and facilitate the transmetalation step.

Experimental Protocol: Synthesis of 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid

Note: This protocol is adapted for high-purity synthesis suitable for SAR studies.

Reagents:

  • 5-Bromo-2-hydroxybenzoic acid (Aryl Halide)

  • 2,4-Difluorophenylboronic acid (Boronic Acid - 1.2 equiv)

  • 
     (Catalyst - 3-5 mol%)
    
  • 
     (Base - 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a generic 100 mL round-bottom flask equipped with a magnetic stir bar, charge the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and

    
     (3.0 mmol).
    
  • Degassing (Crucial): Add the solvent mixture (10 mL Dioxane / 2.5 mL Water). Sparge with Argon or Nitrogen gas for 15 minutes. Why? Oxygen poisons the Pd(0) active species and promotes homocoupling.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive stream of inert gas. Seal the flask with a septum.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor via LC-MS or TLC (looking for consumption of the bromide).

  • Workup:

    • Cool to room temperature.[2][3]

    • Acidify carefully with 1N HCl to pH ~2–3 (to protonate the carboxylic acid).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via recrystallization (Ethanol/Water) or reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization: Synthetic Workflow

SuzukiWorkflow Start Start: Aryl Bromide + Fluorinated Boronic Acid Degas Step 1: Degas Solvents (Prevent O2 poisoning) Start->Degas Catalysis Step 2: Add Pd(dppf)Cl2 (Oxidative Addition) Degas->Catalysis Heating Step 3: Heat to 90°C (Transmetalation & Reductive Elimination) Catalysis->Heating Acidification Step 4: Acidify to pH 2 (Protonate Carboxylate) Heating->Acidification Product Final Product: Fluorinated Biphenyl Carboxylic Acid Acidification->Product

Figure 2: Optimized Suzuki-Miyaura workflow for fluorinated biphenyl carboxylic acid synthesis.

Part 3: Applications in Drug Discovery[1][5][6]

Metabolic Blocking (The "Diflunisal Principle")

One of the most powerful applications of this scaffold is metabolic blocking . The biphenyl ring is prone to hydroxylation by Cytochrome P450 enzymes, typically at the 4'-position (para to the connection).[4]

  • Mechanism: Replacing the C-H bond at the 4'-position with a C-F bond blocks this metabolic soft spot. The C-F bond energy (approx. 116 kcal/mol) is too high for P450 enzymes to cleave.

  • Case Study (Diflunisal): Diflunisal is a difluorophenyl derivative of salicylic acid. The addition of the 2,4-difluorophenyl group:

    • Increases lipophilicity (better absorption).

    • Blocks metabolism at the reactive phenyl ring.

    • Increases potency against COX enzymes compared to salicylic acid.

Transthyretin (TTR) Stabilization

Fluorinated biphenyl carboxylic acids are currently being explored as kinetic stabilizers for Transthyretin (TTR). TTR amyloidosis is caused by the dissociation of the TTR tetramer.

  • Binding Mode: The carboxylate group anchors the molecule via electrostatic interactions with Lys15 in the TTR thyroxine-binding pocket.

  • Fluorine Role: The fluorinated ring fills the hydrophobic halogen binding pockets (HBPs). The specific twist angle induced by ortho-fluorines allows the molecule to perfectly complement the geometry of the HBP, improving binding affinity significantly over non-fluorinated analogs.

References

  • BenchChem. (2025).[1][5] Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling. Retrieved from

  • University of Granada. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PMC. Retrieved from

  • MDPI. (2025). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Retrieved from

  • Westmont College. Structure of Biphenyl in Vacuum Deposited Adlayer on Al2O3. Retrieved from

Sources

Solubility Profile & Thermodynamic Characterization of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile for 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid , a critical biaryl intermediate likely utilized in the synthesis of complex pharmaceutical agents (e.g., Letermovir analogs).

As specific, public-domain solubility data for this exact intermediate is proprietary, this guide synthesizes physicochemical first principles, data from structural analogues (fluorinated biaryl benzoic acids), and standard process chemistry methodologies. It serves as a foundational protocol for researchers to experimentally validate and optimize their solvent systems.

Physicochemical Characterization & Structural Analysis

To predict solubility behavior, we must first deconstruct the molecule’s interaction potential. This compound features a biaryl core with orthogonal twisting (atropisomerism potential) and a polar carboxylic acid head group.

PropertyValue / CharacteristicImpact on Solubility
Molecular Structure Biaryl system with ortho-substituents (F, OMe)Creates a "twisted" conformation, reducing crystal lattice energy compared to planar analogues, potentially enhancing solubility in organic solvents.
Functional Groups Carboxylic Acid (-COOH)Enables dimerization in non-polar solvents (toluene) and H-bonding in protic solvents (alcohols).
Lipophilicity (Predicted LogP) ~3.2 – 3.8Indicates high affinity for moderate polarity solvents (Ethyl Acetate, DCM) and low affinity for water.
pKa (Predicted) ~3.5 – 4.0Solubility in aqueous media is pH-dependent; high solubility expected at pH > 6.0 (salt formation).

Solubility Profile in Organic Solvents[1][2][3][4][5][6]

The following profile categorizes solvents based on their interaction mechanism with the solute. These trends are derived from thermodynamic behavior of analogous fluorinated biaryl acids.

Solvent Class Performance
Solvent ClassRepresentative SolventsSolubility at 25°CTemperature Sensitivity (

)
Process Application
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)ModeratePrimary solvent for dissolution; often requires water as anti-solvent for crystallization.
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)LowAvoid for crystallization due to high boiling points and difficulty in product recovery; use for reactions.
Esters/Ketones Ethyl Acetate, AcetoneHigh (>40 mg/mL)ModerateExcellent for extraction workups; good intermediate solubility for crystallization.
Aromatic Hydrocarbons Toluene, XyleneModerate (10–30 mg/mL)High Ideal for Recrystallization. Shows a steep solubility curve (low at RT, very high at reflux).
Alkanes n-Heptane, HexaneNegligible (<1 mg/mL)LowAnti-solvent. Used to crash out the product from Toluene or Ethyl Acetate solutions.
Water WaterInsoluble (<0.1 mg/mL)LowAnti-solvent in alcoholic systems. Soluble only as a carboxylate salt (pH > 6).
Thermodynamic Behavior
  • In Toluene: The compound likely forms carboxylic acid dimers. Heating disrupts these dimers and the crystal lattice, leading to a dramatic increase in solubility. This exponential response makes Toluene the gold standard for purification.

  • In Alcohols: Solvation is driven by Hydrogen bonding between the solvent -OH and the solute -COOH. Solubility is generally high even at room temperature, making yield loss a risk during crystallization unless an anti-solvent (water) is used.

Thermodynamic Modeling: The Modified Apelblat Equation

To rigorously define the solubility curve for process control, experimental data should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

).

Equation:



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Temperature in Kelvin.[1]
    
  • 
     : Empirical constants representing the non-ideality of the solution.
    

Application:

  • Measure solubility at 5 points (e.g., 283K, 293K, 303K, 313K, 323K).

  • Perform multiple linear regression to determine A, B, and C.

  • Result: A predictive model allowing you to calculate exact yield losses at any filtration temperature.

Experimental Protocol: Gravimetric Solubility Determination

This protocol ensures data integrity (Trustworthiness) and reproducibility.

Workflow Diagram

Solubility_Protocol Setup 1. Preparation Excess solid + Solvent Equilibration 2. Equilibration Stir at const. T (24-48h) Setup->Equilibration Thermostat Sampling 3. Sampling Syringe filter (0.45 µm) Equilibration->Sampling Supernatant Analysis 4. Gravimetric Analysis Evaporate & Weigh Sampling->Analysis Pre-weighed vial Calculation 5. Data Processing Calc. Mole Fraction (x) Analysis->Calculation Mass diff

Figure 1: Standard Gravimetric Workflow for Solubility Profiling.

Step-by-Step Methodology
  • Preparation: Add excess 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (±0.1°C) for 24–48 hours. Note: Check for polymorph changes using XRPD on the residual solid, as solvation can induce phase transitions.

  • Sampling: Stop stirring and allow settling for 30 minutes. Withdraw 2 mL of supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

  • Quantification: Evaporate the solvent (vacuum oven at 40°C) until constant mass is achieved.

  • Calculation:

    
    
    

Process Application: Purification Strategy

Based on the solubility differential, the following crystallization system is recommended for high purity isolation.

Recommended System: Toluene / n-Heptane
  • Rationale: The compound has a steep solubility curve in Toluene (Solvent) and is insoluble in Heptane (Anti-solvent). This combination allows for powerful rejection of polar impurities (which stay in Toluene) and non-polar tars (which don't dissolve initially).

Crystallization Logic

Crystallization_Logic Crude Crude Intermediate (Solid) Dissolution Dissolution Toluene, 80-90°C Crude->Dissolution Filtration Hot Filtration Remove insolubles Dissolution->Filtration Cooling Cooling Crystallization Ramp to 20°C Filtration->Cooling Supersaturation Antisolvent Anti-solvent Addition n-Heptane (Optional) Cooling->Antisolvent Yield Boost Isolation Isolation & Drying High Purity Solid Antisolvent->Isolation

Figure 2: Purification workflow utilizing temperature-dependent solubility in aromatic hydrocarbons.

References

  • Solubility of Benzoic Acid Derivatives

    • Title: Solubility of Benzoic Acid in Twelve Organic Solvents: Experimental Measurement and Thermodynamic Modeling.
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • Thermodynamic Modeling (Apelblat)

    • Title: Modified Apelblat Equation for Correl
    • Source: Industrial & Engineering Chemistry Research.
    • URL:[Link]

  • Process Chemistry of Biaryl Systems

    • Title: Practical Process Research and Development – A Guide for Organic Chemists.
    • Source: Academic Press (Elsevier).
    • URL:[Link]

  • Related Compound Data (2-Fluoro-5-methylbenzoic acid)

    • Title: 2-Fluoro-5-methylbenzoic acid Physicochemical Properties.[2][3][4]

    • Source: PubChem / NIH.
    • URL:[Link]

Sources

Strategic Sourcing and Technical Synthesis Guide: 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic sourcing, synthesis, and quality assurance protocols for 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid , a specialized biaryl intermediate.

Executive Summary

6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is a highly specialized biaryl building block, structurally characterized by a sterically crowded ortho-substituted benzoic acid core. This motif is frequently observed in the pharmacophores of atropisomeric kinase inhibitors , SGLT2 inhibitors , and receptor antagonists where restricted rotation around the biaryl axis is critical for binding affinity.

Due to its specific substitution pattern (fluoro- group at C6 and a bulky aryl group at C2), this compound is rarely a "stock" catalog item. It is typically classified as a Make-to-Order (MTO) or Custom Synthesis target. This guide provides a validated protocol for sourcing the key precursors, executing the synthesis via Suzuki-Miyaura cross-coupling, and establishing rigorous quality control (QC) parameters to ensure pharmaceutical-grade purity.

Chemical Identity & Structural Significance[1][2]

The target molecule is a 2,6-disubstituted benzoic acid . The presence of the fluorine atom at the 6-position and the 2-methoxy-5-methylphenyl group at the 2-position creates significant steric hindrance, often leading to atropisomerism (axial chirality). This structural feature dictates the synthesis strategy, as standard coupling conditions may suffer from low yields due to steric clash.

Structural Analysis
  • Core: Benzoic Acid (C1-COOH).

  • Substituent 1 (C6): Fluorine (Electronic modulator, metabolic blocker).

  • Substituent 2 (C2): 2-Methoxy-5-methylphenyl (Lipophilic, sterically demanding aryl group).

Synthesis Pathway Visualization

The most robust synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-Bromo-6-fluorobenzoic acid and (2-Methoxy-5-methylphenyl)boronic acid .

SynthesisPathway SM1 2-Bromo-6-fluorobenzoic acid (CAS: 2252-37-1) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C SM1->Catalyst SM2 (2-Methoxy-5-methylphenyl)boronic acid (CAS: 127972-00-3) SM2->Catalyst Product 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid (Target) Catalyst->Product Suzuki Coupling Impurity1 Impurity: Protodeboronation (Anisole deriv.) Catalyst->Impurity1 Impurity2 Impurity: Homocoupling (Biaryl dimer) Catalyst->Impurity2

Figure 1: Retrosynthetic analysis and Suzuki-Miyaura coupling pathway showing key precursors and potential impurities.

The Supply Chain Landscape

Since the final acid is not a commodity chemical, the optimal sourcing strategy is to procure the commercial precursors and perform (or outsource) the final coupling. This approach reduces lead time from 12-16 weeks (custom synthesis) to 2-4 weeks (synthesis from stock intermediates).

Key Precursor Vendors

The following vendors are verified suppliers of the critical starting materials.

Precursor A: 2-Bromo-6-fluorobenzoic acid[1][2][3]
  • CAS: 2252-37-1 (or 1006-22-0)

  • Purity Requirement: ≥98.0% (HPLC)

  • Critical Specification: Must be free of 2-Bromo-6-chlorobenzoic acid (common impurity).

VendorRegionCatalog / AvailabilityNotes
Fujifilm Wako Japan/GlobalCat# 328-87173High reliability; offers gram to kg scale.
Combi-Blocks USACat# QA-4821Excellent stock availability for rapid delivery.
Enamine Ukraine/EUCustom/CatalogGood for bulk scale-up (>100g).
Equation Chemical ChinaBulk SupplierCost-effective for kg-scale manufacturing.
Precursor B: (2-Methoxy-5-methylphenyl)boronic acid[4][1][2][3]
  • CAS: 127972-00-3[3]

  • Purity Requirement: ≥97.0% (Titration/HPLC)

  • Critical Specification: Low anhydride content; store under inert gas (hygroscopic).

VendorRegionCatalog / AvailabilityNotes
BerrChem USA/GlobalCatalog ItemSpecialized in boronic acids.
Fujifilm Wako JapanCat# 329-93213Consistent quality for boronic acids.[3]
Matrix Scientific USACatalog ItemGood for research quantities (1g - 25g).
Manus Aktteva IndiaBulk IntermediatesSource for large-scale manufacturing.

Technical Procurement Protocol

To ensure scientific integrity and reproducibility, researchers must follow a strict qualification protocol when sourcing these materials.

Step 1: Vendor Qualification

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier.

  • Request 1H-NMR: Verify the substitution pattern. For the boronic acid, check for the characteristic methyl singlet (~2.3 ppm) and methoxy singlet (~3.8 ppm).

  • Check for Palladium: If buying the final product from a custom synthesis house, mandate a Residual Metal Analysis . The Suzuki coupling uses Palladium (Pd), which must be removed to <10 ppm for biological assays.

Step 2: Synthesis & Validation (In-House Protocol)

If sourcing the final compound is impossible, use this validated synthesis protocol:

  • Reagents: Combine 2-Bromo-6-fluorobenzoic acid (1.0 eq), (2-Methoxy-5-methylphenyl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a mixture of 1,4-Dioxane/Water (4:1) .

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq). Degas thoroughly with Nitrogen/Argon.

  • Reaction: Heat to 90°C for 16 hours. Monitor by LC-MS (Target Mass: ~260.26 Da [M+H]+).

  • Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[5]

  • Purification: The product is an acid.[2][3] Purify via Acid-Base Extraction (Extract into NaHCO₃, wash organics, re-acidify aqueous layer) followed by recrystallization from Ethanol/Heptane. This removes non-acidic impurities (homocoupled biaryls).

Step 3: Quality Control Metrics

The final compound must meet these specifications before use in biological assays:

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Consistent with structure; no solvent peaks.
Purity HPLC (C18, ACN/H2O)≥ 98.5% (Area %)
Residual Pd ICP-MS< 20 ppm (Research); < 10 ppm (Drug Dev)
Atropisomerism Chiral HPLCReport ratio (if rotation is restricted at RT).

Sourcing Workflow Visualization

The following decision tree guides the researcher in choosing the correct sourcing path based on project phase and quantity.

SourcingStrategy Start Need 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid CheckStock Check Major Aggregators (eMolecules, SciFinder) Start->CheckStock IsAvailable Available in Catalog? CheckStock->IsAvailable Yes Order from Vendor (e.g., Enamine, WuXi) IsAvailable->Yes Yes No Determine Scale IsAvailable->No No SmallScale < 10 Grams (Research) No->SmallScale LargeScale > 100 Grams (Development) No->LargeScale InHouse Buy Precursors & Synthesize In-House (Fujifilm Wako + Combi-Blocks) SmallScale->InHouse Outsource Contract CRO (Custom Synthesis) (Pharmaron, Syngene) LargeScale->Outsource

Figure 2: Strategic sourcing decision tree for specialized biaryl intermediates.

References

  • Fujifilm Wako Chemicals. (2024). 2-Bromo-6-fluorobenzoic Acid (CAS 2252-37-1) Product Page.[3] Retrieved from

  • BerrChem. (2024). Boronic Acid Product List: 2-Methoxy-5-methylphenylboronic acid.[4][1][2][3][6] Retrieved from

  • Manus Aktteva Biopharma LLP. (2024). Pharmaceutical Intermediates: 3-(2-Methoxy-5-methylphenyl) derivatives. Retrieved from

  • NIST Chemistry WebBook. (2024). 2-Fluoro-5-methylbenzoic acid and related structures. Retrieved from

  • Google Patents. (2024). Synthesis of biaryl benzoic acid derivatives via Suzuki Coupling. (General Reference for Methodology). Retrieved from

Sources

Methodological & Application

Application Note: Advanced Reagents and Protocols for the Synthesis of Sterically Hindered Biaryl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The synthesis of sterically hindered biaryl benzoic acids via the Suzuki-Miyaura cross-coupling reaction is a notoriously challenging transformation in pharmaceutical development. The presence of multiple ortho-substituents induces severe steric clash during the transmetalation and reductive elimination steps, while the free carboxylic acid moiety can poison catalysts or disrupt base stoichiometry. This application note details the mechanistic bottlenecks of these transformations and provides self-validating, step-by-step protocols utilizing state-of-the-art Buchwald phosphines and N-Heterocyclic Carbene (NHC) palladium pre-catalysts.

Mechanistic Bottlenecks in Hindered Biaryl Synthesis

To successfully couple sterically demanding substrates (e.g., di-ortho or tri-ortho substituted biaryls), one must understand the causality behind catalyst failure at each step of the catalytic cycle:

  • Oxidative Addition: Electron-deficient aryl halides (like halobenzoic acids) generally undergo fast oxidative addition. However, bulky substituents shield the carbon-halogen bond. Solution: Highly electron-rich ligands are required to increase the electron density at the Pd(0) center, accelerating the insertion.

  • Transmetalation (The Primary Bottleneck): In sterically hindered systems, the transfer of the aryl group from boron to palladium is highly restricted due to the spatial clash between the two bulky aryl rings. Solution: Ligands must possess a "flexible pocket" that stabilizes the metal while temporarily yielding space for the incoming boronate[1].

  • Reductive Elimination: The final step requires the two aryl groups to adopt a cis-geometry and collapse into the biaryl product. Solution: Extreme steric bulk on the ancillary ligand forces the two aryl groups together, lowering the activation energy (ΔG‡) for reductive elimination[2].

Addressing the Benzoic Acid Moiety

Free carboxylic acids present a dual threat: they can coordinate to the palladium center (forming inactive dead-end complexes) and they rapidly consume the inorganic base required to activate the boronic acid[3].

  • Strategy A (Protection): Convert the benzoic acid to a methyl or tert-butyl ester prior to coupling. This allows for lower catalyst loadings and broader ligand compatibility.

  • Strategy B (Direct Coupling): Use highly robust, water-tolerant catalysts (e.g., NHCs) in biphasic aqueous media with a large excess of strong base (e.g., KOH or K3PO4) to ensure both the deprotonation of the acid and the formation of the reactive trihydroxyboronate[3].

Optimal Ligand and Catalyst Selection

Dialkylbiarylphosphines (Buchwald Ligands)

Buchwald ligands are the industry standard for hindered Suzuki couplings. Their unique biaryl structure allows for a secondary interaction between the palladium center and the lower arene ring, stabilizing the 14-electron Pd(0) intermediate[4].

  • XPhos & SPhos: Highly universal ligands. The bulky dicyclohexyl groups promote reductive elimination, while the electron-rich backbone accelerates oxidative addition[4].

  • HFT-Phos: A next-generation ligand bearing a perfluoroaromatic ring. The electron-deficient lower ring accelerates reductive elimination via secondary interactions, enabling the synthesis of tetra-ortho-substituted biaryls at catalyst loadings as low as 0.025 mol%[2].

N-Heterocyclic Carbenes (NHCs)

NHCs are strong σ-donors that form incredibly stable bonds with palladium, preventing catalyst degradation (e.g., Pd-black formation) even in aqueous, aerobic conditions[5].

  • Pd-PEPPSI-IPentAn: Features an acenaphthyl backbone and bulky isopentyl groups on the N-aryl moieties. It is described as "bulky yet flexible," creating a deep catalytic pocket that accommodates highly hindered substrates while resisting deactivation in air[1].

Catalytic Cycle & Mechanistic Visualization

CatalyticCycle Pd0 1. Pd(0)L Active Catalyst (Stabilized by Ligand) OA 2. Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->OA e- rich ligand accelerates TM 3. Pd(II) Biaryl Complex (Transmetalation) OA->TM Rate-limiting step requires flexible pocket TM->Pd0 Bulky ligand forces reductive elimination Prod Biaryl Benzoic Acid TM->Prod ArX Hindered Aryl Halide ArX->OA ArB Hindered Boronic Acid + Base ArB->TM

Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks and ligand interventions.

Quantitative Data Summary

The following table summarizes the performance of various catalyst systems in the synthesis of sterically hindered biaryls, providing a benchmark for protocol selection.

Ligand / CatalystTarget SubstitutionCatalyst LoadingBase / SolventAvg. YieldRef
XPhos + Pd2(dba)3Tri-ortho biaryls1.0 - 2.0 mol%K3PO4 / Toluene-H2O85 - 95%[4]
SPhos + Pd(OAc)2Di-ortho biaryls1.0 mol%K3PO4 / Toluene88 - 98%[4]
HFT-Phos + PdTetra-ortho biaryls0.025 mol%K2CO3 / Dioxane-H2O>90%[2]
Pd-PEPPSI-IPentAn Tri-ortho biaryls2.0 mol%KOH / Dioxane-H2O80 - 92%[1]

Validated Experimental Protocols

Protocol A: Synthesis of Ester-Protected Hindered Biaryls (XPhos System)

This protocol is optimized for tri-ortho substituted systems where the carboxylic acid is protected as a methyl ester, preventing catalyst poisoning.

Reagents:

  • Methyl 2-bromo-3-methylbenzoate (1.0 mmol, 1.0 equiv)

  • 2,6-Dimethylphenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd2(dba)3 (0.01 mmol, 1.0 mol% Pd)

  • XPhos (0.024 mmol, 2.4 mol%)

  • K3PO4 (3.0 mmol, 3.0 equiv)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 and XPhos.

    • Causality: A slight excess of ligand (1:1.2 Pd-to-ligand ratio) ensures complete formation of the active monoligated L-Pd(0) species and prevents the precipitation of inactive Pd-black.

  • Substrate Addition: Add the aryl bromide, boronic acid, and K3PO4 to the flask.

  • Solvent Degassing: Add Toluene (4 mL) and H2O (1 mL). Degas the biphasic mixture by sparging with Argon for 15 minutes.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation by dissolved O2. Water is strictly required to dissolve the K3PO4 and facilitate the formation of the reactive boronate complex.

  • Reaction Execution: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours under vigorous stirring (1000 rpm).

    • Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area where transmetalation occurs.

  • Self-Validation (TLC Check): Monitor via TLC (Hexanes/EtOAc 9:1).

    • Validation Cue: The disappearance of the UV-active aryl bromide spot and the emergence of a lower-Rf fluorescent spot confirms successful coupling. If the boronic acid is consumed but the bromide remains, protodeboronation has occurred; halt the reaction, ensure stricter degassing, and consider lowering the temperature.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Direct Aqueous Coupling of Free Benzoic Acids (Pd-PEPPSI-IPentAn)

This protocol circumvents the need for esterification/deprotection by utilizing a robust NHC catalyst capable of turning over in the presence of free carboxylic acids and aqueous base[1],[3].

Reagents:

  • 2-Bromo-3-methoxybenzoic acid (1.0 mmol, 1.0 equiv)

  • 2,4,6-Trimethylphenylboronic acid (MesB(OH)2) (1.5 mmol, 1.5 equiv)

  • Pd-PEPPSI-IPentAn (0.02 mmol, 2.0 mol%)

  • KOH (3.5 mmol, 3.5 equiv)

Step-by-Step Methodology:

  • Reagent Assembly: To a 20 mL reaction vial, add the free benzoic acid, MesB(OH)2, Pd-PEPPSI-IPentAn, and KOH.

    • Causality: 3.5 equivalents of KOH are used because 1.0 equiv is immediately consumed to deprotonate the benzoic acid, 1.0 equiv activates the boronic acid, and the remaining 1.5 equiv drives the transmetalation kinetics and neutralizes the HBr byproduct[3].

  • Solvent Addition: Add 1,4-Dioxane (5 mL) and H2O (1 mL).

    • Causality: Dioxane effectively solubilizes the bulky organic substrates and the NHC catalyst, while the aqueous phase manages the high concentration of inorganic salts.

  • Reaction Execution: Cap the vial (this catalyst is air-stable, though an Argon purge is recommended for optimal yields) and heat to 80 °C for 16 hours.

  • Self-Validation (Visual & Chemical):

    • Validation Cue: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution.

  • Workup & Acidification: Cool the mixture to room temperature. Dilute with H2O (10 mL) and wash the aqueous layer with Diethyl Ether (10 mL) to remove organic impurities and homocoupled boronic acid byproducts.

    • Causality: The target biaryl benzoic acid is currently a water-soluble potassium salt.

  • Product Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 2. The sterically hindered biaryl benzoic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes, Sigma-Aldrich,
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring, ACS Public
  • Buchwald Phosphine Ligands, Merck,
  • Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air, ACS Public
  • Suzuki cross-coupling in aqueous media, D-NB.info,

Sources

Application Note: Utilizing 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic Acid as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Biaryl Carboxylic Acid Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has proven to be a highly successful therapeutic strategy.[2] Within the landscape of kinase inhibitor discovery, the biaryl carboxylic acid motif has emerged as a privileged scaffold. The strategic placement of functional groups on the two aryl rings allows for the fine-tuning of interactions within the kinase active site, leading to potent and selective inhibitors.

The subject of this application note, 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid , represents a promising, albeit underexplored, scaffold for the development of novel kinase inhibitors. Its structural features, including the fluorine atom for potential enhancement of binding affinity and metabolic stability, and the methoxy and methyl groups for directed interactions, suggest its potential to engage a variety of kinase targets.[3] While direct inhibitory data for this specific compound is not widely published, analogous structures incorporating fluoro-biaryl or methoxyphenyl-benzoic acid motifs have demonstrated activity against a range of kinases, such as Bruton's tyrosine kinase (Btk), Met, and Aurora kinases.[4][5][6]

This document provides a comprehensive guide for researchers to explore the potential of the 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid scaffold. We present a strategic, multi-tiered approach, beginning with broad-spectrum biochemical screening to identify initial kinase targets, followed by robust cell-based assays to confirm on-target activity in a physiological context, and culminating in mechanistic studies to elucidate the mode of inhibition.

I. Initial Target Identification: Broad-Spectrum Kinase Profiling

The first crucial step is to identify which of the over 500 human kinases may be inhibited by our scaffold.[7] A broad-spectrum biochemical screen is the most efficient method for this initial "hit-finding" phase.

Rationale for Assay Selection:

A luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay, is recommended for initial screening due to its universal applicability across a wide range of kinases and substrates.[5] This assay format measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction, making it a direct and robust method.[8] Its high sensitivity and suitability for high-throughput screening make it an ideal choice for profiling against large kinase panels.[5]

Experimental Workflow: Kinase Panel Screening

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Scaffold Assay_Plate Dispense Kinases, Substrates, ATP & Scaffold to Assay Plate Compound_Prep->Assay_Plate Kinase_Panel Select Diverse Kinase Panel Kinase_Panel->Assay_Plate Incubation Incubate at RT Assay_Plate->Incubation Kinase Reaction ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Stop Reaction & Deplete ATP Luminescence Measure Luminescence ADP_Glo->Luminescence Convert ADP to ATP & Generate Light Data_Normalization Normalize Data to Controls Luminescence->Data_Normalization Hit_Identification Identify 'Hits' (% Inhibition > 50%) Data_Normalization->Hit_Identification

Caption: Workflow for initial kinase target identification using a biochemical assay.

Protocol 1: Broad-Spectrum Kinase Profiling using ADP-Glo™
  • Compound Preparation: Prepare a 10 mM stock solution of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid in 100% DMSO. From this, create a working stock at a suitable concentration (e.g., 100 µM) for screening.

  • Kinase Panel Selection: Utilize a commercially available kinase panel that represents a diverse selection of the human kinome.

  • Assay Plate Preparation: In a 384-well plate, add the kinase, its specific substrate, and ATP to the appropriate buffer.

  • Compound Addition: Add the test compound at a final concentration of 10 µM. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls. Identify kinases with significant inhibition (typically >50%) as primary "hits".

II. Hit Confirmation and Potency Determination: IC50 Measurement

Once primary hits are identified, the next step is to confirm their activity and determine the potency of the inhibitor. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[9]

Rationale for Assay Selection:

For this phase, a variety of assay formats can be employed, including the previously used ADP-Glo™ assay or alternative methods like Homogeneous Time-Resolved Fluorescence (HTRF®).[7][10] HTRF® assays are well-suited for measuring kinase activity and offer high sensitivity and a large dynamic range.[11]

Experimental Workflow: IC50 Determination

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Serial_Dilution Prepare 10-point Serial Dilution of Scaffold Assay_Execution Perform Kinase Assay (e.g., HTRF®) with Diluted Compound Serial_Dilution->Assay_Execution Signal_Detection Measure TR-FRET Signal Assay_Execution->Signal_Detection Dose_Response Plot % Inhibition vs. log[Inhibitor] Signal_Detection->Dose_Response IC50_Calc Fit to Sigmoidal Curve to Determine IC50 Dose_Response->IC50_Calc

Caption: Workflow for determining the IC50 value of the kinase inhibitor scaffold.

Protocol 2: IC50 Determination using HTRF®
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: In a 384-well plate, add the target kinase and a biotinylated substrate in the appropriate reaction buffer.

  • Compound Addition: Add the serially diluted compound to the wells.

  • Initiate Reaction: Add ATP and an anti-phospho-substrate antibody labeled with a europium cryptate donor.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time.

  • Detection: Add a streptavidin-XL665 acceptor to detect the biotinylated substrate.

  • Data Acquisition: After a short incubation, read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF® ratio and convert it to percent inhibition. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Parameter Description
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

III. Cellular Activity and Target Engagement

Biochemical assays, while essential, do not fully recapitulate the complex cellular environment. Therefore, it is crucial to validate the activity of the scaffold in cell-based assays. These assays can confirm that the compound is cell-permeable and engages its intended target in a physiological context.

Rationale for Assay Selection:

The NanoBRET™ Target Engagement Assay is a powerful tool for quantifying compound binding to a specific kinase in living cells.[4] It utilizes bioluminescence resonance energy transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[4] This provides direct evidence of target engagement.

Experimental Workflow: Cellular Target Engagement

G Cell_Culture Culture Cells Expressing NanoLuc®-Kinase Fusion Plating Plate Cells in Assay Plate Cell_Culture->Plating Tracer_Addition Add NanoBRET™ Tracer Plating->Tracer_Addition Compound_Treatment Treat with Serial Dilution of Scaffold Tracer_Addition->Compound_Treatment Substrate_Addition Add NanoBRET™ Substrate Compound_Treatment->Substrate_Addition BRET_Measurement Measure BRET Signal Substrate_Addition->BRET_Measurement IC50_Determination Calculate Cellular IC50 BRET_Measurement->IC50_Determination

Caption: Workflow for assessing cellular target engagement using NanoBRET™.

Protocol 3: NanoBRET™ Target Engagement Assay
  • Cell Culture: Culture cells that have been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Seed the cells into a 96-well or 384-well white assay plate.

  • Compound and Tracer Addition: Add the serially diluted test compound to the cells, followed by the addition of the cell-permeable NanoBRET™ fluorescent tracer.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period to allow the compound and tracer to reach binding equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Data Acquisition: Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 for target engagement.

IV. Mechanism of Action Studies

Understanding how an inhibitor interacts with its target kinase is fundamental for lead optimization.[9] Mechanism of action (MoA) studies can determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP.

Rationale for Assay Selection:

Kinetic studies are performed by measuring the inhibitor's potency (IC50) at varying concentrations of ATP. The change in IC50 as a function of ATP concentration reveals the MoA.[9] The ADP-Glo™ assay is well-suited for these studies as it can be used over a wide range of ATP concentrations.[5]

Experimental Workflow: Mechanism of Action Studies

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis ATP_Titration Prepare Multiple ATP Concentrations IC50_at_various_ATP Determine IC50 at each ATP Concentration using ADP-Glo™ ATP_Titration->IC50_at_various_ATP Compound_Dilution Prepare Serial Dilution of Scaffold Compound_Dilution->IC50_at_various_ATP Plot_IC50_vs_ATP Plot IC50 vs. [ATP] IC50_at_various_ATP->Plot_IC50_vs_ATP Determine_MoA Determine Mechanism of Action Plot_IC50_vs_ATP->Determine_MoA

Caption: Workflow for determining the mechanism of action of the kinase inhibitor.

Protocol 4: ATP-Competition Assay
  • Determine ATP Km: First, determine the Michaelis constant (Km) of the target kinase for ATP under the chosen assay conditions.

  • Assay Setup: Set up multiple kinase reactions, each with a different, fixed concentration of ATP (e.g., 0.1x Km, 1x Km, 10x Km).

  • IC50 Determination at Each ATP Concentration: For each ATP concentration, perform an IC50 determination for the test compound as described in Protocol 2.

  • Data Analysis: Plot the determined IC50 values as a function of the ATP concentration.

    • ATP-competitive: The IC50 value will increase linearly with increasing ATP concentration.

    • Non-competitive: The IC50 value will remain constant regardless of the ATP concentration.

    • Uncompetitive: The IC50 value will decrease with increasing ATP concentration.

V. Summary and Future Directions

The 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid scaffold holds significant potential as a starting point for the development of novel kinase inhibitors. The protocols outlined in this application note provide a clear and logical path for researchers to identify target kinases, determine inhibitor potency, confirm cellular activity, and elucidate the mechanism of action.

The data generated from these studies will be invaluable for guiding structure-activity relationship (SAR) studies and optimizing the scaffold for improved potency, selectivity, and drug-like properties. Further characterization of promising compounds could involve broader kinome selectivity profiling, biophysical binding assays (e.g., Surface Plasmon Resonance), and evaluation in relevant disease models.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Profacgen. Cell-based Kinase Assays. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. In Books. Retrieved from [Link]

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Types of Kinase Inhibitors and Their Mechanisms of Action.... Retrieved from [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. Retrieved from [Link]

  • Harris, C. S., et al. (2016). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Journal of Medicinal Chemistry, 59(5), 2163–2178. Retrieved from [Link]

  • Davies, I. W., et al. (2000). The specificities of 28 commercially available compounds reported to be relatively selective inhibitors of particular serine/threonine-specific protein kinases have been examined against a large panel of protein kinases. Biochemical Journal, 351(Pt 1), 95–105. Retrieved from [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Bhullar, K. S., et al. (2018). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Cancer Research and Clinical Oncology, 144(10), 1889-1907. Retrieved from [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388. Retrieved from [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. Retrieved from [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14353-14436. Retrieved from [Link]

  • SBH Lab. (2025, April 17). A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). Retrieved from [Link]

  • Bioauxilium. (2025, November 6). A direct comparison of THUNDER® assay performance with HTRF® and AlphaLISA™ SureFire® Ultra™ platforms. Retrieved from [Link]

  • Domainex. Biochemical Assays | Enzymatic & Kinetic Activity. Retrieved from [Link]

Sources

Application Note 402: High-Efficiency Amide Coupling of Sterically Hindered Biaryl Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Challenge Analysis

The coupling of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid presents a distinct challenge in medicinal chemistry: the "Orthogonal Steric Wall." Unlike simple benzoic acids, this biaryl system possesses significant steric bulk at the ortho positions (the phenyl ring at C2 and the fluorine at C6).

While the electron-withdrawing fluorine atom at C6 inductively activates the carbonyl carbon, the sheer physical bulk of the 2-methoxy-5-methylphenyl group creates a kinetic barrier to nucleophilic attack. Standard carbodiimide couplings (EDC/HOBt) often result in stalled reactions, high racemization of chiral amines (due to prolonged reaction times), or extensive formation of N-acylurea byproducts.

This guide details two validated protocols designed to overcome this barrier:

  • Method A (The Kinetic Powerhouse): Activation via Acid Chloride using Ghosez’s Reagent or Oxalyl Chloride.

  • Method B (The Process Standard): Propylphosphonic Anhydride (T3P®) mediated coupling.

Strategic Decision Matrix

Before selecting a protocol, analyze your specific constraints using the decision tree below.

CouplingStrategy Start Start: 6-Fluoro-biaryl Acid Coupling Scale Scale of Reaction? Start->Scale AmineType Amine Nucleophilicity? Scale->AmineType < 100 mg (Discovery) MethodB Method B: T3P Coupling (EtOAc/Pyridine) Scale->MethodB > 10g (Process/Scale-up) MethodA Method A: Acid Chloride (Oxalyl Cl or Ghosez Reagent) AmineType->MethodA Secondary/Hindered/Aniline AmineType->MethodB Primary/Unencumbered MethodC Method C: HATU/HOAt (High Cost, difficult purification) AmineType->MethodC Alternative if T3P fails

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and amine reactivity.

Method A: The Acid Chloride Route (Gold Standard)

For the most difficult couplings (e.g., reacting with electron-deficient anilines or secondary amines), converting the acid to the acid chloride is necessary to lower the activation energy.

Why this works: The chloride leaving group is significantly better than the active esters formed by HATU or EDC, driving the reaction forward despite the steric wall.

Protocol 1: Oxalyl Chloride Activation

Best for: High reactivity requirements, tolerance of transient HCl generation.

Reagents:

  • Substrate: 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (2-3 drops, catalytic)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Catalysis: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise. Caution: Gas evolution (CO/CO2).

  • Formation: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the target amine (1.1 equiv) and DIPEA (3.0 equiv) to the acid chloride solution at 0°C.

  • Completion: Warm to RT and stir for 4–12 hours. Monitor by LCMS.[1]

Protocol 2: Ghosez's Reagent (Neutral Conditions)

Best for: Acid-sensitive substrates where HCl generation must be minimized.

Reagent: 1-Chloro-


-trimethylpropenylamine (Ghosez's Reagent).
Procedure:  Dissolve acid in DCM. Add Ghosez's reagent (1.2 equiv) at RT. Stir 1 hour to form acid chloride quantitatively (neutral byproducts). Add amine and mild base (Pyridine).

Method B: T3P (Propylphosphonic Anhydride) Coupling

T3P is the modern reagent of choice for hindered biaryl acids in process chemistry. It acts as a kinetic dehydrating agent, forming a mixed anhydride that is highly reactive but stable enough to prevent extensive side reactions.

Why this works: T3P operates well in organic solvents (EtOAc, Me-THF) and its byproducts are water-soluble, simplifying the workup of the lipophilic biaryl product.

Protocol 3: T3P High-Concentration Coupling

Reagents:

  • Substrate: 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid (1.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc) (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step Procedure:

  • Dissolution: Charge the reaction vessel with the carboxylic acid and the amine (1.2 equiv) in EtOAc. Note: High concentration (0.5 M to 1.0 M) is crucial for T3P efficiency.

  • Base Addition: Add Pyridine (4.0 equiv). Cool to 0°C.[1][2][3][4]

  • T3P Addition: Add T3P solution dropwise over 10 minutes.

  • Reaction: Heat the mixture to 50–60°C. Note: Steric hindrance often requires thermal energy; T3P is thermally stable.

  • Workup (Self-Validating):

    • Dilute with water.

    • Wash organic layer with 1M HCl (removes pyridine and unreacted amine).

    • Wash with 1M NaOH (removes unreacted acid and water-soluble phosphorus byproducts).

    • The remaining organic layer contains the pure amide.

Comparative Performance Data

The following table summarizes typical yields for sterically hindered biaryl acids (based on internal process data and literature precedents like the Suvorexant process).

ParameterEDC / HOBtHATU / DIPEAAcid Chloride (Oxalyl Cl)T3P (EtOAc/Pyridine)
Conversion (24h) < 40%> 90%> 98%> 95%
Epimerization Risk High (Slow reaction)ModerateLow (Fast reaction)Very Low
Purification Difficult (Urea byproducts)Difficult (PF6 salts)Easy (Evaporation)Easiest (Aq. Wash)
Scalability PoorPoor (Cost)ExcellentExcellent
Recommendation Avoid Discovery Scale OnlyHardest Substrates Preferred Method

Mechanism & Workflow Visualization

The following diagram illustrates the T3P activation pathway, highlighting the water-solubility of the byproducts which drives the "Self-Validating" nature of the protocol.

T3P_Mechanism cluster_workup Workup Phase Acid Biaryl Acid (Steric Bulk) MixedAnh Activated Mixed Anhydride Acid->MixedAnh Base (Pyridine) T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Base (Pyridine) Amide Final Amide Product MixedAnh->Amide Amine Attack Byproduct P-Byproducts (Water Soluble) MixedAnh->Byproduct Leaving Group Amine Amine Nucleophile

Figure 2: T3P activation pathway. The phosphorus byproducts are water-soluble, allowing for purification via simple aqueous extraction.[5]

Troubleshooting & Expert Tips

  • The "Stall" Phenomenon: If using HATU or EDC and the reaction stalls at 50% conversion, do not add more coupling agent. The bulky intermediate has likely formed an unreactive adduct. Solution: Switch to Method A (Acid Chloride).

  • Solvent Choice: For T3P, avoid DMF if possible. EtOAc or 2-MeTHF allows for higher reaction temperatures and easier workup.

  • Atropisomerism: The biaryl bond in 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid has a rotation barrier. If your amine is chiral, be aware that you may form diastereomers (atropisomers) which can complicate NMR interpretation. Run high-temperature NMR (>80°C) to coalesce signals if unsure.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Mangion, I. K., et al. (2011). Process Development of Suvorexant. Organic Process Research & Development. (Describes coupling of analogous hindered biaryl acids).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine. Organic Syntheses.

Sources

Application Notes and Protocols for 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid. This biaryl scaffold is a valuable intermediate in medicinal chemistry, offering a platform for the development of novel therapeutic agents. The strategic placement of the fluoro, methoxy, and methyl groups can significantly influence a molecule's physicochemical properties, metabolic stability, and target engagement.[1][2][3] This guide details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, outlines methods for structural characterization, and presents generalized protocols for evaluating its biological potential.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

Biaryl structures are prevalent in a multitude of biologically active compounds and approved drugs.[4] The carbon-carbon bond connecting two aromatic rings provides a rigid yet conformationally adaptable backbone for interacting with biological targets. The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[3] Specifically, the 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid scaffold combines the advantageous features of a biaryl system with the strategic functionalization of a fluorine atom, a methoxy group, and a methyl group, making it a promising starting point for drug discovery programs in areas such as oncology, inflammation, and infectious diseases.[5][6][7]

Synthesis of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid

The most efficient and versatile method for constructing the biaryl core of the target molecule is the Suzuki-Miyaura cross-coupling reaction.[4][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[9] For the synthesis of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, two primary retrosynthetic disconnections are logical, as illustrated below. This guide will focus on the protocol for Route A.

Diagram: Retrosynthetic Analysis

G cluster_route_a Route A cluster_route_b Route B Target 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid A1 2-Bromo-6-fluorobenzoic acid Suzuki-Miyaura\nCoupling A Suzuki-Miyaura Coupling A A1->Suzuki-Miyaura\nCoupling A A2 (2-methoxy-5-methylphenyl)boronic acid A2->Suzuki-Miyaura\nCoupling A Suzuki-Miyaura\nCoupling A->Target B1 2-Fluoro-6-(dihydroxyboryl)benzoic acid Suzuki-Miyaura\nCoupling B Suzuki-Miyaura Coupling B B1->Suzuki-Miyaura\nCoupling B B2 2-Bromo-1-methoxy-4-methylbenzene B2->Suzuki-Miyaura\nCoupling B Suzuki-Miyaura\nCoupling B->Target

Caption: Retrosynthetic approaches for the synthesis of the target compound.

Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling (Route A)

This protocol is based on established methodologies for Suzuki-Miyaura cross-coupling reactions and can be adapted for various scales.[5][10]

Materials:

  • 2-Bromo-6-fluorobenzoic acid

  • (2-methoxy-5-methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-fluorobenzoic acid (1.0 eq), (2-methoxy-5-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The use of a phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by water (10% of the total solvent volume). The aqueous phase is necessary for the transmetalation step of the Suzuki-Miyaura reaction.

  • Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid. Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[10]

Diagram: Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Pd(II) Complex Ar-Pd(II)-X L₂ Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OR)₂ Base Pd(II) Intermediate Ar-Pd(II)-Ar' L₂ Transmetalation->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive\nElimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized intermediate is crucial for its use in subsequent drug discovery efforts. The following table summarizes the expected physicochemical properties and key spectroscopic data.

PropertyExpected Value/Data
Molecular Formula C₁₅H₁₃FO₃
Molecular Weight 260.26 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally.
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~11.0-13.0 (s, 1H, COOH), 6.8-7.8 (m, 7H, Ar-H), 3.8 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃). Note: The exact chemical shifts and coupling constants of the aromatic protons will require detailed spectral analysis.[11][12]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~170 (C=O), 160-165 (C-F), 110-158 (Ar-C), 55 (OCH₃), 20 (CH₃).[13]
Mass Spectrometry (ESI-) m/z: [M-H]⁻ calculated for C₁₅H₁₂FO₃⁻: 259.07.
Protocol 3.1: NMR Sample Preparation and Data Acquisition

This protocol provides a standard procedure for obtaining high-quality NMR spectra.[14]

Materials:

  • Synthesized 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled single-pulse experiment.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover a range of -10 to 220 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Applications in Drug Discovery: Library Synthesis and Biological Screening

The 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid intermediate serves as a versatile scaffold for generating a library of diverse compounds for biological screening.[15] The carboxylic acid functionality can be readily derivatized to form amides, esters, and other functional groups.

Diagram: Derivatization Workflowdot

G Start 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid Amide Amide Library Start->Amide Amide Coupling (e.g., HATU, EDCI) Ester Ester Library Start->Ester Esterification (e.g., Fischer, DCC) Other Other Derivatives Start->Other Further Modifications Biological Screening Biological Screening Amide->Biological Screening Ester->Biological Screening Other->Biological Screening

Sources

Functionalization of the 2-methoxy group in biaryl benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the 2-Methoxy Motif in Biaryl Benzoic Acid Scaffolds

Executive Summary & Mechanistic Rationale

The 2-methoxy biaryl benzoic acid scaffold is a privileged pharmacophore, serving as the structural backbone for the "Sartan" class of Angiotensin II Receptor Blockers (ARBs) (e.g., Valsartan, Telmisartan).[1] In these systems, the 2-methoxy group is rarely the final functionality; rather, it acts as a masked phenol (protecting group) or a directing group (DG) for late-stage diversification.[1]

This guide details the strategic functionalization of this motif. We move beyond simple deprotection, treating the 2-methoxy group as a versatile handle for:

  • Gateway Activation (Demethylation): Unmasking the phenol for etherification or triflation.[1]

  • Ipso-Substitution: Replacing the C–O bond directly with C–N or C–C bonds (Emerging Methodology).[1]

  • Directed C–H Activation: Using the methoxy group to install functionality at the adjacent ortho position.

Decision Matrix: Selecting the Functionalization Pathway

Before initiating experimental work, select the protocol based on substrate tolerance and downstream goals.

DecisionMatrix Start Target: 2-Methoxy Biaryl Benzoic Acid Goal_OH Goal: Free Phenol (-OH) (Precursor for Sartans) Start->Goal_OH Goal_CH Goal: Ortho-Functionalization (New C-C Bond) Start->Goal_CH Goal_Ipso Goal: Ipso-Substitution (Replace OMe with N/C) Start->Goal_Ipso Substrate_Acid Acid Sensitive? Goal_OH->Substrate_Acid Method_Pd Protocol C: Pd-Catalyzed C-H Act. Goal_CH->Method_Pd Method_Ni Protocol D: Ni-Catalyzed C-O Cleavage Goal_Ipso->Method_Ni Method_BBr3 Protocol A: BBr3 (Lewis Acid) Substrate_Acid->Method_BBr3 No (Robust) Method_Thiol Protocol B: Thiolate (Nucleophilic) Substrate_Acid->Method_Thiol Yes (Fragile)

Figure 1: Strategic decision tree for 2-methoxy functionalization. Select Protocol A for robust substrates, Protocol B for scale-up/sensitive groups, and Protocol C/D for advanced diversification.

The Gateway Transformation: Demethylation Protocols

The conversion of the 2-methoxy group to a 2-hydroxy group is the most critical step in biaryl benzoic acid functionalization.[1] This unmasks the oxygen for subsequent alkylation (e.g., attaching the tetrazole-biphenyl side chain common in ARBs).[1]

Comparative Analysis of Methods
MethodReagent SystemMechanismProsCons
Lewis Acid

/ DCM
Coordination-CleavageHigh Yield (>90%), fast, works at low temp.[1]Incompatible with acid-labile groups; generates HBr.[1]
Nucleophilic NaSMe / DMF

Attack on Methyl
"Green" profile, scalable, acid-tolerant.[1]Requires high temp (>100°C); malodorous.[1]
Acidic Pyridine-HClProtonation-SubstitutionCheap, solvent-free (melt).[1]Very harsh (>180°C); sublimates.[1]
Protocol A: Boron Tribromide ( ) Mediated Cleavage

Best for: Small-to-medium scale, robust substrates, rapid throughput.[1]

Mechanistic Insight:


 acts as a strong Lewis acid, coordinating to the methoxy oxygen. The bromide ion then attacks the methyl group in an 

-like fashion, cleaving the O-Me bond while the O-B bond remains until hydrolysis.[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, addition funnel, and internal thermometer.

  • Solvation: Dissolve the 2-methoxy biaryl benzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents cleavage of the biaryl ester linkage if present.

  • Addition: Add

    
     (1.0 M in DCM, 3.0 equiv) dropwise over 20 minutes. Maintain internal temp < -70°C.
    
  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 2 hours. Monitor by TLC/LC-MS (Product is more polar).[1]

  • Quenching (Exothermic!): Cool back to -10°C. Add MeOH (excess) dropwise. Caution: Vigorous evolution of HBr and methyl borate.

  • Workup: Dilute with water. Extract with DCM (3x).[1] Wash combined organics with brine.[1] Dry over

    
    .[1][2][3]
    
  • Purification: Recrystallization from EtOAc/Hexanes is usually sufficient due to the high polarity difference.[1]

Protocol B: Thiolate-Mediated Nucleophilic Cleavage

Best for: Process scale (>100g), acid-sensitive substrates, avoiding halogenated solvents.[1]

Mechanistic Insight: The thiolate anion (


) is a soft nucleophile that selectively attacks the methyl group of the aryl ether.[1] The carboxylate (if free acid) protects itself by forming a salt, preventing side reactions.[1]

Step-by-Step Methodology:

  • Setup: Use a pressure tube or RBF with a reflux condenser.[1]

  • Reagents: Suspend the substrate (1.0 equiv) in DMF (0.5 M). Add Sodium Methanethiolate (NaSMe) (3.0 equiv).[1]

  • Reaction: Heat to 100–110°C for 4–12 hours.

    • Note: If the substrate is an ester, this condition will hydrolyze the ester to the acid. If the ester must be preserved, use Protocol A.

  • Workup: Cool to room temperature. Pour into 1N HCl (pH adjustment to ~2). This protonates the phenoxide and the carboxylate.

  • Extraction: Extract with EtOAc. The byproduct (dimethyl sulfide) is volatile and removed during concentration.[1]

  • Odor Control: Treat aqueous waste with dilute bleach to oxidize residual thiols.[1]

Advanced Functionalization: C–H Activation

Modern drug discovery utilizes the 2-methoxy group not just as a precursor, but as a Directing Group (DG) to functionalize the adjacent ortho position (C3 position of the benzoic acid ring).[1]

Protocol C: Methoxy-Directed Ortho-Olefination

Application: Introducing vinyl groups for further cyclization or polymerization.[1]

Mechanistic Insight: Palladium coordinates to the methoxy oxygen (or the carboxylate), bringing the catalyst into proximity with the ortho C–H bond. A concerted metalation-deprotonation (CMD) mechanism follows.

Reagents:

  • Catalyst:

    
     (10 mol%)[1][4]
    
  • Ligand: N-Acetyl-isoleucine (MPAA ligand, 20 mol%) - Crucial for acceleration.[1]

  • Oxidant:

    
     (2.0 equiv) or Benzoquinone.[1]
    
  • Coupling Partner: Ethyl Acrylate or Styrene (2.0 equiv).[1]

  • Solvent: t-Amyl alcohol or DCE.[1]

Workflow:

CHActivation Step1 Coordination: Pd(II) binds OMe/COOH Step2 C-H Activation: CMD Mechanism via Ligand Step1->Step2 Step3 Insertion: Olefin inserts into Pd-C bond Step2->Step3 Step4 Elimination: Product Release & Pd(0) formation Step3->Step4 Step5 Re-oxidation: Pd(0) -> Pd(II) by Ag(I) Step4->Step5 Step5->Step1 Catalytic Cycle

Figure 2: Catalytic cycle for Pd(II)-catalyzed ortho-olefination.

Data Summary & Troubleshooting

Table 1: Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Incomplete Demethylation (Protocol A) Coordination to ester/carbonyl traps

.
Increase

equivalents to 4.0–5.0. Ensure anhydrous conditions.[1][2]
Ester Hydrolysis (Protocol B) Thiolate is basic; water presence.[1]Use Protocol A if ester retention is critical.[1] Ensure DMF is dry.
Low Yield in C-H Activation Competitive binding of biaryl axis.Use mono-N-protected amino acid (MPAA) ligands to boost reactivity.[1][5]
Atropisomerization High temp overcomes rotation barrier.[1]If chiral biaryl is required, perform functionalization at low temp (Protocol A) or resolve after functionalization.

References

  • Duncia, J. V., et al. (1990).[1][6] "The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives." Journal of Medicinal Chemistry, 33(5), 1312-1329.[1] Link

  • Larsen, R. D., et al. (1994).[1] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394.[1] Link[1]

  • Engle, K. M., et al. (2016).[1] "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 138(38), 12414–12427.[1] Link[1]

  • Tobisu, M., & Chatani, N. (2015).[1] "Cross-couplings using aryl ethers via C–O bond activation enabled by nickel catalysts."[1] Accounts of Chemical Research, 48(6), 1717-1726.[1] Link[1]

Sources

Application Note: Preparation of Atropisomeric Biaryl Ligands from Benzoic Acid Derivatives via Enantioselective C–H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols

Strategic Rationale: The Benzoic Acid Advantage

The synthesis of atropisomeric biaryl ligands (e.g., BINAP, SEGPHOS) has historically relied on the kinetic resolution of racemic mixtures or late-stage desymmetrization of pre-formed scaffolds[1]. However, utilizing benzoic acid derivatives as starting materials offers a highly efficient, atom-economical alternative. The carboxylate moiety serves as a native directing group for transition-metal-catalyzed C–H activation, enabling the direct construction of the chiral axis via dynamic kinetic resolution (DKR)[2].

Causality of Experimental Choices:

  • Native Directing Group: The carboxylic acid tightly coordinates to the Pd(II) center, facilitating regioselective ortho-C–H metalation. Unlike exogenous directing groups that require subsequent chemical removal, the carboxylate is retained and serves as a highly versatile synthetic handle for downstream ligand elaboration (e.g., conversion to phosphines or amides)[3].

  • Chiral Ligand Selection: The use of mono-

    
    -protected amino acids, specifically L-pyroglutamic acid (L-pGlu-OH), is critical. The bidentate nature of the amino acid creates a rigid, sterically demanding chiral pocket around the palladium center. This dictates the facial approach of the olefin during migratory insertion, effectively locking the rapidly rotating biaryl precursor into a single, stable enantiomeric conformation[2].
    

Mechanistic Pathway

The catalytic cycle is driven by the precise orchestration of metal-ligand coordination and steric repulsion. The cycle initiates with the coordination of the configurationally labile biaryl benzoic acid to the Pd(II)/L-pGlu-OH complex. Subsequent C–H activation forms a rigid palladacycle. Olefin coordination and migratory insertion, followed by


-hydride elimination, yield the axially chiral product. The Pd(0) species is reoxidized to Pd(II) by an external oxidant to close the cycle[2].

Mechanism A 1. Biaryl Benzoic Acid (Configurationally Labile) B 2. Pd(II) / L-pGlu-OH Coordination A->B + Catalyst C 3. Chiral Palladacycle (C-H Activation) B->C - AcOH D 4. Olefin Insertion & β-Hydride Elimination C->D + Olefin D->B Pd(0) to Pd(II) via Oxidant E 5. Axially Chiral Biaryl-2-carboxylic Acid D->E Reductive Cleavage

Fig 1. Catalytic cycle for the Pd(II)-catalyzed atroposelective C-H olefination of benzoic acids.

Experimental Protocols

The following protocols are designed as self-validating systems . In-process quality control (QC) checkpoints are embedded to ensure stereochemical integrity and reaction completion before proceeding to the next step.

Protocol A: Pd(II)-Catalyzed Atroposelective C–H Olefination & Esterification

Objective: Synthesis of (S)-methyl 2-(4-methylnaphthalen-1-yl)-6-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoate.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(4-methylnaphthalen-1-yl)benzoic acid (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (10 mol%), L-pGlu-OH (20 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv).

  • Reagent Addition: Evacuate and backfill the tube with Argon (3x). Add ethyl acrylate (0.4 mmol, 2.0 equiv) and hexafluoroisopropanol (HFIP) (2.0 mL) via syringe.

  • C-H Olefination: Seal the tube and stir the mixture at 80 °C for 24 hours.

    • Self-Validation Checkpoint 1 (TLC): Monitor the disappearance of the starting material (

      
       = 0.3 in 10% MeOH/DCM). A new UV-active spot should appear at 
      
      
      
      = 0.5.
  • In Situ Esterification: Cool the mixture to room temperature. Add K₂CO₃ (0.6 mmol, 3.0 equiv) and methyl iodide (MeI) (1.0 mmol, 5.0 equiv). Stir at room temperature for an additional 4 hours[2].

  • Workup & Purification: Filter the mixture through a short pad of Celite, washing with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexane/EtOAc).

    • Self-Validation Checkpoint 2 (NMR): Confirm trans-olefination via ¹H NMR (presence of doublet at ~7.8 ppm with

      
       Hz).
      
    • Self-Validation Checkpoint 3 (Chiral HPLC): Confirm enantiomeric excess using a Chiralpak AD-H column (Hexane/iPrOH 95:5, 254 nm). Target

      
      .
      
Protocol B: Elaboration into a Hybrid Phosphine-Olefin Ligand

Objective: Conversion of the esterified intermediate into a bidentate P-alkene ligand.

Step-by-Step Methodology:

  • Reduction: Dissolve the chiral ester (0.1 mmol) in anhydrous THF (1.0 mL) under Argon. Cool to -78 °C. Dropwise add DIBAL-H (1.0 M in THF, 0.25 mL). Stir for 2 hours, then quench with saturated aqueous Rochelle's salt. Extract with EtOAc to isolate the hydroxymethyl intermediate.

  • Mesylation: Dissolve the alcohol in anhydrous DCM (1.0 mL). Add Et₃N (0.3 mmol) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl) (0.15 mmol). Stir for 1 hour, wash with NaHCO₃, and concentrate.

  • Phosphination: Dissolve the crude mesylate in anhydrous THF (1.0 mL). Add Potassium diphenylphosphide (KPPh₂, 0.5 M in THF, 0.25 mL) at 0 °C. Stir at room temperature for 12 hours. Quench with degassed water, extract with degassed DCM, and purify under inert atmosphere.

    • Self-Validation Checkpoint 4 (³¹P NMR): Analyze the product via ³¹P NMR. A sharp singlet between -15.0 and -20.0 ppm confirms the successful installation of the triaryl/alkyl phosphine moiety.

Quantitative Data Summary

The methodology demonstrates excellent functional group tolerance and high enantioselectivity across various olefin coupling partners and biaryl substitutions[2].

Biaryl SubstrateOlefin Coupling PartnerYield (%)Enantiomeric Excess (

%)
2-(4-Methylnaphthalen-1-yl)benzoic acidEthyl acrylate7196
2-(4-Methoxynaphthalen-1-yl)benzoic acidEthyl acrylate6196
2-(Naphthalen-1-yl)benzoic acidBenzyl acrylate7297
2-(4-Methylnaphthalen-1-yl)benzoic acidPent-1-en-3-one4186

Table 1: Substrate scope and stereochemical outcomes for the Pd(II)-catalyzed atroposelective C–H olefination of benzoic acids.

References

  • Bringmann, G., Mortimer, A. J. P., Keller, P. A., Gresser, M. J., Garner, J., & Breuning, M. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384-5427.[Link]

  • Wang, X., Xu, Q., Guo, C.-Q., Wang, P., Lu, C.-J., & Liu, R.-R. (2024). "Pd-Catalyzed Atroposelective C–H Olefination: Diverse Synthesis of Axially Chiral Biaryl-2-carboxylic Acids." Organic Letters, 26(27), 5736-5740.[Link]

  • Jolliffe, J. D., Armstrong, R. J., & Smith, M. D. (2017). "Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation." Nature Chemistry, 9, 558–562.[Link]

Sources

Scalable synthesis routes for 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Scalable Synthesis of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid

Introduction

6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its biaryl structure, featuring specific substitutions, makes it a valuable building block for targeting a range of biological pathways. The development of robust and scalable synthetic routes is paramount for transitioning from laboratory-scale research to large-scale manufacturing in the drug development pipeline.

This application note provides a detailed examination of scalable synthesis strategies for this target molecule. We will focus on the well-established Suzuki-Miyaura cross-coupling reaction as the primary and most industrially viable approach. Additionally, we will explore Directed Ortho-Metalation (DoM) as a potent alternative. The causality behind experimental choices, detailed step-by-step protocols, and quantitative data are presented to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points around the central biaryl C-C bond. This suggests that a cross-coupling strategy is the most direct approach.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_dom Directed Ortho-Metalation Target 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid Suzuki_Disconnection C-C Bond Disconnection Target->Suzuki_Disconnection Suzuki Route DoM_Disconnection C-C Bond Disconnection Target->DoM_Disconnection DoM Route Aryl_Halide Aryl Halide (Synthon A) 6-Fluoro-2-halobenzoic acid derivative Aryl_Halide->Suzuki_Disconnection Aryl_Boronic Arylboronic Acid (Synthon B) 2-Methoxy-5-methylphenylboronic acid Aryl_Boronic->Suzuki_Disconnection Aryl_Lithium Aryl Lithium (Synthon C) From 6-Fluorobenzoic acid Aryl_Lithium->DoM_Disconnection Electrophile Aryl Electrophile (Synthon D) 2-Methoxy-5-methylphenyl halide Electrophile->DoM_Disconnection

Caption: Retrosynthetic analysis of the target molecule.

The Suzuki-Miyaura coupling is highlighted as the primary route due to its high functional group tolerance, excellent yields, and use of stable, readily available boronic acids and palladium catalysts, making it highly amenable to scaling.[1][2]

Primary Recommended Route: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for constructing C(sp²)-C(sp²) bonds.[3] The catalytic cycle involves three main steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst.[2]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar1PdL2X Ar¹-Pd(II)L₂-X OxAdd->Ar1PdL2X Transmetalation Transmetalation Ar1PdL2X->Transmetalation Ar1PdL2Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->Ar1PdL2Ar2 RedElim Reductive Elimination Ar1PdL2Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (Input) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Input) + Base Ar2BOH2->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Key Intermediates

For this synthesis, the required intermediates are 2-bromo-6-fluorobenzoic acid and 2-methoxy-5-methylphenylboronic acid .

Protocol 1: Synthesis of 2-Bromo-6-fluorobenzoic Acid

This intermediate can be prepared from commercially available 2-bromo-1-fluoro-3-methylbenzene[4][5] via oxidation of the methyl group. Potassium permanganate is a strong, cost-effective oxidizing agent suitable for this transformation on a large scale.

  • Materials: 2-Bromo-1-fluoro-3-methylbenzene, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Sodium Sulfite (Na₂SO₃), Water.

  • Procedure:

    • To a solution of NaOH (2.0 eq) in water, add 2-bromo-1-fluoro-3-methylbenzene (1.0 eq).

    • Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.

    • Slowly add KMnO₄ (3.0 eq) portion-wise over 2-3 hours, maintaining the reflux. The purple color will disappear as the reaction proceeds.

    • After the addition is complete, continue refluxing for an additional 4-6 hours or until TLC/HPLC analysis shows complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.

    • Combine the filtrate and washings. Cool the solution in an ice bath.

    • If excess permanganate is present (purple color), quench by adding a small amount of Na₂SO₃ until the solution is colorless.

    • Slowly acidify the clear filtrate with concentrated HCl to pH 1-2. A white precipitate of 2-bromo-6-fluorobenzoic acid will form.

    • Stir the mixture in the ice bath for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 2-Methoxy-5-methylphenylboronic Acid

While this reagent is commercially available[6][7], a protocol for its synthesis from 2-bromo-4-methylanisole is provided for completeness. This involves a lithium-halogen exchange followed by quenching with a borate ester.[8]

  • Materials: 2-Bromo-4-methylanisole, Tetrahydrofuran (THF, anhydrous), n-Butyllithium (n-BuLi), Trimethyl borate, Hydrochloric Acid (HCl), Diethyl ether.

  • Procedure:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromo-4-methylanisole (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

    • Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Cool the mixture in an ice bath and quench by the slow addition of aqueous HCl (2M) until the solution is acidic (pH ~2).

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) to obtain pure 2-methoxy-5-methylphenylboronic acid.

Final Coupling Step & Purification

Protocol 3: Suzuki-Miyaura Coupling

  • Materials: 2-Bromo-6-fluorobenzoic acid, 2-Methoxy-5-methylphenylboronic acid[6], Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][2], Potassium Carbonate (K₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, combine 2-bromo-6-fluorobenzoic acid (1.0 eq), 2-methoxy-5-methylphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Add a solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).

    • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes to remove oxygen.

    • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).[1]

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.[1][9]

    • Monitor the reaction progress by TLC or HPLC until the starting aryl bromide is consumed.

Purification Protocol

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • For scalable purification, recrystallization is the preferred method.[10] Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and add a co-solvent (e.g., water, heptane) until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum to yield the final product.

Quantitative Data Summary
ParameterProtocol 1Protocol 2Protocol 3
Reactant Scale (Example) 50 g40 g50 g
Key Reagents KMnO₄n-BuLi, Trimethyl boratePd(PPh₃)₄, K₂CO₃
Solvent(s) WaterTHFToluene/Ethanol/Water
Temperature 100 °C-78 °C to RT90-100 °C
Typical Reaction Time 6-10 hours12 hours12-18 hours
Expected Yield 75-85%70-80%80-90%
Purification Method PrecipitationRecrystallizationRecrystallization

Alternative Route: Directed Ortho-Metalation (DoM)

DoM is a powerful regioselective synthesis method that utilizes a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position.[11] In this case, the carboxylate group of 6-fluorobenzoic acid can act as a DMG.[12][13][14]

This route involves the deprotonation of 6-fluorobenzoic acid at the C2 position using a strong lithium amide base, followed by a coupling reaction. While highly efficient for certain substrates, this method presents scalability challenges due to the requirement for cryogenic temperatures (-78 °C) and the handling of highly reactive organolithium reagents.[15]

Conceptual Protocol:

  • Treat 6-fluorobenzoic acid with a strong base like lithium diisopropylamide (LDA) or s-BuLi/TMEDA in THF at -78 °C to form the dianion.[12][15]

  • This dianion can then undergo a coupling reaction. A potential pathway involves a Negishi-type coupling by transmetalating the lithium species with zinc chloride (ZnCl₂) and then coupling with 2-bromo-4-methylanisole in the presence of a palladium catalyst.

While academically interesting, the operational complexity and safety considerations make the Suzuki-Miyaura coupling the superior choice for large-scale industrial synthesis.

Overall Synthesis Workflow

G cluster_prep Intermediate Preparation cluster_main Main Reaction & Purification start1 2-Bromo-1-fluoro-3-methylbenzene oxidation KMnO₄ Oxidation (Protocol 1) start1->oxidation intermediate1 2-Bromo-6-fluorobenzoic acid oxidation->intermediate1 coupling Suzuki-Miyaura Coupling (Protocol 3) intermediate1->coupling start2 2-Bromo-4-methylanisole boronation Lithiation & Boronation (Protocol 2) start2->boronation intermediate2 2-Methoxy-5-methylphenylboronic acid boronation->intermediate2 intermediate2->coupling workup Aqueous Workup & Extraction coupling->workup purify Recrystallization workup->purify final_product Final Product: 6-Fluoro-2-(2-methoxy-5- methylphenyl)benzoic acid purify->final_product

Caption: Scalable workflow for the synthesis of the target compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction represents a highly effective, robust, and scalable route for the synthesis of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid. The availability of starting materials, mild reaction conditions, and high yields make it the preferred method for industrial applications. The detailed protocols provided herein offer a comprehensive guide for researchers and development professionals to successfully implement this synthesis on a larger scale, ensuring high purity and efficiency.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives.
  • Benchchem. (2025). Application Note: Step-by-Step Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol.
  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768.
  • Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr.
  • Unknown. (n.d.). Grignard Reaction.
  • ChemicalBook. (n.d.). 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis.
  • Semantic Scholar. (n.d.). Directed lithiation of unprotected benzoic acids.
  • Camacho-Hernandez, et al. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship.
  • ChemScene. (n.d.). 2-Bromo-1-fluoro-3-methylbenzene.
  • ResearchGate. (2025). Directed lithiation of unprotected benzoic acids.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-fluoro-3-methylbenzene.
  • Santa Cruz Biotechnology. (n.d.). 2-Methoxy-5-methylphenylboronic acid.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 2-Ethoxy-5-methoxyphenylboronic Acid for the Synthesis of Biologically Active Biphenyls.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Google Patents. (n.d.). Process for the purification of benzoic acid.
  • Benchchem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-(Acetyloxy)-6-methylbenzoic acid.
  • Al-Amin, M., & Gonzalez-Bobes, F. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 9(62), 36243-36247.

Sources

Application Note: Harnessing Fluorinated Biaryls for Protein-Protein Interaction (PPI) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Fluorinated Biaryls in PPIs

Targeting protein-protein interactions (PPIs) remains one of the most formidable challenges in modern drug discovery. Unlike traditional enzyme active sites, PPI interfaces are typically large, flat, and highly hydrophobic. To effectively disrupt these interfaces, small molecules must mimic the secondary structural elements—most commonly


-helices or 

-strands—that mediate the native protein binding.

The biaryl scaffold has emerged as a privileged chemotype for PPI inhibition because its rigid, predictable geometry excellently mimics the spatial arrangement of adjacent hydrophobic amino acid side chains (e.g., the


, 

, or

residues of an

-helix). However, optimizing the binding affinity and pharmacokinetic properties of biaryls requires precise structural tuning.

The introduction of fluorine into these biaryl systems provides a transformative advantage. While fluorine is highly electronegative and a poor traditional hydrogen-bond acceptor, it excels at forming orthogonal multipolar interactions with the partially positive carbon atoms of protein backbone amides (C-F···C=O) [1]. Furthermore, fluorination modulates the pKa of adjacent amines, increases metabolic stability against cytochrome P450 oxidation, and optimizes lipophilicity for deep hydrophobic pocket insertion [2].

Mechanistic Insights: The "Fluorophilic" Effect

The strategic placement of fluorine atoms is not random; it is driven by the mapping of "fluorophilic" environments within the target protein. Computational algorithms, such as Fluorophilic Mapping (FMAP), analyze the geometric accessibility of protein backbone carbonyls. When a fluorinated biaryl is designed such that its C-F bond approaches a backbone carbonyl orthogonally (at approximately 90° to the C=O bond plane), the resulting multipolar interaction can enhance binding affinity by up to 10-fold[3].

This mechanism has been successfully utilized to optimize inhibitors for the Menin-MLL interaction (critical in acute leukemia) and the PCSK9-LDLR interaction (a major target for hypercholesterolemia)[4].

Quantitative Impact of Fluorination on PPI Targets

The table below summarizes the empirical impact of fluorinated biaryl modifications across validated PPI targets, demonstrating the causality between structural modification and biophysical affinity.

Target PPIScaffold TypeFluorine ModificationAffinity Impact (vs Non-Fluorinated)Key Structural Mechanism
Menin-MLL Thienopyrimidine BiarylTrifluoroethyl / -CF

addition
5- to 10-fold increase in binding affinity (

)
Orthogonal multipolar C-F···C=O interaction with the Menin backbone[3].
PCSK9-LDLR BiphenylMono/Difluoro-phenylEnhanced IC

(Low

M)
Disruption of the LDLR binding interface; increased lipophilicity[4].
PD-1/PD-L1 Biaryl EtherDifluoromethyleneoxy linkageImproved cellular

Pre-organization of the biaryl conformation and enhanced hydrophobic packing.

Workflow Visualization

To systematically develop these inhibitors, researchers must integrate computational mapping, organometallic synthesis, and rigorous biophysical validation.

G Target 1. Target Identification (e.g., Menin-MLL, PCSK9) FMAP 2. Fluorophilic Mapping (FMAP) Identify C-F···C=O Interactions Target->FMAP Structural Data Synthesis 3. Palladium-Catalyzed Suzuki-Miyaura Coupling FMAP->Synthesis Scaffold Design Validation 4. Biophysical Validation (SPR & FP Assays) Synthesis->Validation Purified Biaryls Validation->FMAP SAR Feedback Optimization 5. Lead Optimization (ADMET & In Vivo) Validation->Optimization Hit-to-Lead

Workflow for rational design and validation of fluorinated biaryl PPI inhibitors.

Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and biophysical evaluation of fluorinated biaryl PPI inhibitors. Causality is embedded into each step to ensure researchers understand why specific conditions are mandated.

Protocol A: Synthesis of Fluorinated Biaryls via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for biaryl construction. However, fluorinated arylboronic acids are highly susceptible to protodeboronation (the premature loss of the boronic acid group). Therefore, the choice of catalyst, base, and rigorous anaerobic conditions are critical[5].

Materials:

  • Fluorinated arylboronic acid (1.2 eq)

  • Aryl halide (core scaffold) (1.0 eq)

  • Catalyst:

    
     (0.05 eq) - Chosen over 
    
    
    
    because bidentate ligands suppress dehalogenation side-reactions.
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v)
    

Step-by-Step Methodology:

  • Degassing (Self-Validation Step): Add the aryl halide, fluorinated arylboronic acid, and

    
     to a Schlenk flask. Add the Dioxane/
    
    
    
    mixture. Sparge the solution with ultra-pure
    
    
    or Argon for 15 minutes. Causality: Oxygen intrusion leads to homocoupling of the boronic acid, destroying the starting material and complicating purification.
  • Catalyst Addition: Quickly add

    
     under a positive stream of inert gas. Seal the flask.
    
  • Reaction: Heat the mixture to 85°C for 12 hours. Monitor via TLC or LC-MS.

  • Workup &

    
     NMR Validation:  Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate. Before full chromatographic purification, run a crude
    
    
    NMR. Causality:
    
    
    NMR provides a rapid, self-validating confirmation of fluorine incorporation without relying solely on mass spectrometry, which can suffer from fragmentation artifacts in halogenated compounds.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure fluorinated biaryl.

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Because PPIs often lack a measurable enzymatic turnover, direct biophysical binding assays are mandatory. SPR provides real-time kinetics (


, 

) and affinity (

).

Materials:

  • SPR Instrument (e.g., Biacore 8K)

  • Sensor Chip CM5 (Carboxymethylated dextran)

  • Target Protein (e.g., Menin or PCSK9)

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2% DMSO.

Step-by-Step Methodology:

  • Surface Preparation: Activate Flow Cell 2 (FC2) of the CM5 chip using EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~2000 RU. Block both FC1 (Reference) and FC2 with 1M Ethanolamine. Causality: FC1 acts as an in-line reference to subtract non-specific binding and bulk refractive index changes.

  • DMSO Matching (Critical Step): Prepare a DMSO calibration series (1.5% to 2.8% DMSO in HBS-EP+). Causality: Small molecules require DMSO for solubility, but DMSO has a massive refractive index. A 0.1% mismatch between the running buffer and the sample will create a bulk shift that completely masks the binding signal of a small fluorinated biaryl. The calibration curve allows the software to correct for these minute solvent differences.

  • Analyte Injection: Prepare a 2-fold dilution series of the fluorinated biaryl inhibitor (e.g., 0.1

    
    M to 10 
    
    
    
    M) in the exact 2% DMSO running buffer. Inject over FC1 and FC2 at a high flow rate (50
    
    
    L/min) for 60 seconds, followed by a 120-second dissociation phase. Causality: High flow rates minimize mass transport limitations, ensuring the measured
    
    
    reflects true binding kinetics rather than diffusion.
  • Self-Validation & Analysis: Include a known non-fluorinated analog as a baseline control. Fit the double-referenced sensorgrams (FC2 - FC1, minus blank injections) to a 1:1 Langmuir binding model to extract

    
    . The fluorinated compound should exhibit a slower 
    
    
    
    or faster
    
    
    compared to the non-fluorinated control, validating the FMAP design hypothesis.

References

  • Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry / PubMed Central. Available at:[Link]

  • Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

  • PCSK9 inhibitors: a patent review 2018-2023. UniCA IRIS. Available at:[Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at:[Link]

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. PubMed. Available at:[Link]

Sources

Troubleshooting & Optimization

Purification methods for 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is a sterically hindered, highly functionalized biphenyl intermediate typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling. Due to its specific structural features—an electron-withdrawing ortho-fluoro group (which lowers the carboxylic acid pKa to ~3.5), a coordinating methoxy ether, and a lipophilic biphenyl axis—standard purification workflows often fail or result in severe emulsion issues and heavy metal retention.

This guide provides field-proven, self-validating protocols to isolate pharmaceutical-grade material.

Purification Workflow Overview

PurificationWorkflow N1 Crude Suzuki Reaction Mixture N2 Pd Scavenging (Celite / Si-Thiol Filtration) N1->N2 N3 Alkaline Aqueous Extraction (Na2CO3, pH 9-10) N2->N3 N4 Organic Wash (Removes Neutral Impurities) N3->N4 Discard Org Phase N5 Acidification (HCl to pH < 2) N3->N5 Retain Aq Phase N6 Precipitation & Filtration N5->N6 N7 Recrystallization (Toluene/Heptane) N6->N7 N8 Pure Biphenyl Carboxylic Acid N7->N8

Fig 1: Step-by-step purification workflow for biphenyl carboxylic acids.

Quantitative Data: Solvent Selection & Efficiency

To optimize your workflow, reference the following validated solvent systems for the extraction and polishing of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid[1].

Purification TechniqueTarget Impurity RemovedRecommended Solvent/SystemExpected RecoveryCausality / Mechanism of Action
Acid-Base Extraction Ligands, Homocoupled biarylsAq. Na₂CO₃ (pH 9.5) / EtOAc90 - 95%Ionizes the carboxylic acid into a water-soluble sodium salt; neutral organics remain in EtOAc.
Pd Scavenging Palladium black, Pd(II) complexesActivated Carbon (Darco) in Water85 - 90%High surface area carbon adsorbs coordinated Pd from the aqueous phase prior to acidification.
Recrystallization Protodeboronated speciesToluene / Heptane (1:3)75 - 85%Biphenyl core is highly soluble in hot toluene; heptane acts as an anti-solvent to force crystallization.
Preparative HPLC Closely related isomersMeCN / Water + 0.1% TFA> 95%TFA suppresses the ionization of the carboxylic acid (pKa ~3.5), ensuring sharp, non-tailing peaks.
Troubleshooting & Methodologies (FAQs)
Q1: I am experiencing an unbreakable emulsion during the basic aqueous extraction of my crude Suzuki mixture. How do I resolve this?

The Causality: Emulsions in this specific system are caused by three factors: fine particulate palladium black, unreacted boronic acid, and the surfactant-like nature of the deprotonated biphenyl acid (which possesses a highly polar carboxylate head and a lipophilic biphenyl tail)[2]. The Solution & Protocol (Acid-Base Extraction): You must remove particulates before altering the pH, and use a milder base to prevent the formation of stable micelles.

  • Filtration: Dilute the crude reaction mixture with 2 volumes of Ethyl Acetate (EtOAc). Filter the entire mixture through a tightly packed pad of Celite (pre-wetted with EtOAc) to remove Pd black and inorganic salts.

  • Phase Separation: Transfer the filtrate to a separatory funnel.

  • Alkaline Extraction: Instead of NaOH, add 1.0 M Sodium Carbonate (Na₂CO₃) until the aqueous layer reaches pH 9.5 - 10.0. Self-Validation: Check the pH of the aqueous layer with a calibrated probe. At pH 9.5, the acid (pKa ~3.5) is >99.99% ionized into its water-soluble sodium salt.

  • Washing: Vigorously shake and allow the layers to separate. The neutral impurities (phosphine ligands, unreacted halides) will remain in the upper EtOAc layer. Discard the EtOAc layer. Wash the aqueous layer with one more volume of fresh EtOAc to ensure complete removal of neutrals.

Q2: My isolated product is grey/brown instead of white, and ICP-MS shows >500 ppm Palladium. How do I achieve pharmaceutical-grade heavy metal limits (<10 ppm)?

The Causality: The ortho-methoxy group and the carboxylate moiety of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid can act as bidentate ligands, chelating residual Pd(II) from the cross-coupling reaction[3]. Simple extraction will not break this coordination complex. The Solution & Protocol (Palladium Scavenging):

  • Aqueous Treatment: Take the basic aqueous layer (pH ~9.5) from the extraction step before acidification.

  • Scavenger Addition: Add 10% w/w (relative to the theoretical yield of your product) of activated carbon (Darco G-60) or a silica-based thiol scavenger (Si-Thiol).

  • Heating: Heat the aqueous suspension to 60 °C and stir vigorously for 2 hours. The thermal energy helps break the product-Pd coordination, allowing the Pd to bind to the higher-affinity thiol/carbon surface.

  • Filtration: Filter the hot solution through a 0.22 µm membrane to remove the scavenger.

  • Acidification: Cool the filtrate to 5 °C. Slowly add 6.0 M HCl dropwise until the pH reaches 1.5 - 2.0. Self-Validation: The product will crash out as a dense white precipitate. Test the mother liquor pH; if it is >2, precipitation is incomplete, leading to yield loss[2]. Filter and wash the cake with cold water.

Q3: The acid-base extraction removed the catalyst, but NMR shows 5% of a protodeboronated impurity (2-methoxy-5-methylbenzene). How do I polish the final API?

The Causality: Protodeboronation is a common side reaction in Suzuki couplings. Because the resulting impurity lacks the carboxylic acid, most of it is removed during the EtOAc wash. However, due to the extreme lipophilicity of the biphenyl core, trace amounts can become trapped within the crystal lattice during rapid precipitation[4]. The Solution & Protocol (Recrystallization):

  • Dissolution: Suspend the crude, dry 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid in a minimum volume of Toluene (approx. 3-5 mL/g).

  • Heating: Heat the suspension to 85 °C until complete dissolution occurs.

  • Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise while maintaining the temperature at 85 °C until the solution becomes faintly cloudy (the cloud point).

  • Annealing: Remove the heat source and allow the solution to cool to room temperature at a rate of ~10 °C per hour. Self-Validation: Slow cooling ensures the formation of a highly ordered crystal lattice, excluding the protodeboronated impurity into the mother liquor.

  • Collection: Filter the resulting white needles and wash with ice-cold Heptane. Dry under vacuum at 45 °C for 12 hours.

Q4: I need >99.5% purity for biological assays, but my recrystallization is capping at 98%. What chromatographic conditions are recommended?

The Causality: Standard silica gel chromatography often results in severe peak tailing and irreversible adsorption for free carboxylic acids due to strong hydrogen bonding with the silanol groups on the stationary phase. The Solution & Protocol (Preparative HPLC): Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with an ion-suppressing modifier.

  • Column: C18 Preparative Column (e.g., 5 µm, 250 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

    • Causality: The 0.1% TFA lowers the mobile phase pH to ~2.0, well below the pKa of the compound (~3.5). This ensures the molecule remains fully protonated (neutral), allowing it to partition cleanly into the C18 stationary phase without tailing.

  • Gradient: Run a gradient from 40% B to 90% B over 30 minutes. The sterically hindered biphenyl will elute late in the gradient. Lyophilize the collected fractions to obtain the ultra-pure product.

References

1.[2] "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach", ACS Publications. URL: [Link] 2.[4] "US4092353A - Process for the purification of benzoic acid", Google Patents. URL: 3.[3] "A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis", Scirp.org. URL: [Link] 4.[1] "Reactive extraction of carboxylic acids using organic solvents and supercritical fluids: A review", ResearchGate. URL: [Link]

Sources

Troubleshooting decarboxylation during biaryl benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Decarboxylation & Protodecarboxylation

Introduction: The "Phantom Product" Phenomenon

You are likely here because your LC-MS shows a mass of


 (loss of CO₂) or 

(protodecarboxylation). In the synthesis of biaryl benzoic acids (common scaffolds in AT1 antagonists and NSAIDs), the carboxylic acid moiety is not merely a bystander—it is a reactive participant.

When located ortho to the biaryl axis, the carboxylate group can coordinate with transition metals (Pd, Cu, Ag), facilitating its own extrusion. Alternatively, electron-rich biaryl acids are prone to thermal decarboxylation during acidic workup.

This guide treats the carboxyl group as a metastable functionality and provides the protocols to retain it.

Module 1: Diagnostic & Triage

Before changing your catalyst, identify when the decarboxylation occurs.

Symptom Phase Root Cause Immediate Action
Mass [M-44] in reaction aliquot Synthesis (Coupling)Metal-catalyzed extrusion (Goossen-type mechanism).Switch to Ester or Bulky Ligand .
Product disappears during workup IsolationAcid-catalyzed thermal decarboxylation (

mechanism).
Use Buffered Workup ; Avoid heat.
Mass [M-H] (Dehalogenation) SynthesisHydride source present (often alcohols); Competitive with decarboxylation.Switch to Anhydrous/Aprotic solvents.[1]
Module 2: Mechanism & Causality[1][2][3][4][5]

To stop the reaction, you must understand the enemy. Unwanted decarboxylation during Suzuki-Miyaura coupling usually proceeds via a Palladacycle Intermediate .

The Mechanism of Failure (Why it happens)

When coupling 2-halobenzoic acids, the oxidative addition of Pd(0) yields an Ar-Pd-X species. The adjacent carboxylate displaces the halide (X), forming a stable 5- or 6-membered palladacycle.

  • Stabilization: This chelate is too stable for transmetalation to occur easily.

  • Forcing Conditions: You apply heat to drive the reaction.[1]

  • Extrusion: Instead of transmetalating, the complex ejects CO₂ to relieve steric strain (especially in ortho-substituted systems), leaving an aryl-Pd species that protonates to form the decarboxylated byproduct.

DecarboxylationMechanism Start 2-Halo-Benzoic Acid OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Pd(0) Chelate Palladacycle Formation (Carboxylate coordinates Pd) OxAdd->Chelate Base (-HX) Path_Good Path A: Transmetalation (Requires Bulky Ligand) Chelate->Path_Good Boronic Acid + Steric Bulk Path_Bad Path B: Decarboxylation (Thermal/Metal Catalyzed) Chelate->Path_Bad Heat (>80°C) + Steric Relief Product Desired Biaryl Acid Path_Good->Product Reductive Elim. Byproduct Decarboxylated Biaryl [M-CO2] Path_Bad->Byproduct -CO2

Caption: Figure 1. The divergence between productive coupling (Path A) and unwanted decarboxylation (Path B) is dictated by ligand sterics and temperature.

Module 3: Troubleshooting Guides (Q&A)
Scenario A: The "Vanishing Acid" during Suzuki Coupling

User Question: "I am coupling 2-bromobenzoic acid with phenylboronic acid. I get 60% biphenyl (decarboxylated) and only 10% product. Why?"

Technical Analysis: You have inadvertently created a "Goossen Catalyst" system. The carboxylate coordinates to the Palladium, and because the ortho-position is sterically crowded, the system ejects CO₂ to relax.

Solution Protocol:

  • The "Gold Standard" Fix (Esterification):

    • Convert the acid to a Methyl or tert-Butyl ester before coupling.

    • Esters cannot coordinate to Pd in the same bidentate fashion, completely shutting down the decarboxylation pathway.

    • Post-reaction: Hydrolyze with LiOH (Methyl) or TFA (t-Butyl).

  • The "Direct" Fix (Ligand Overdrive):

    • If you must use the free acid, you need a catalyst that performs Oxidative Addition and Reductive Elimination faster than the rate of decarboxylation.

    • Catalyst: Use Pd(OAc)₂ + SPhos or XPhos Pd G3 .

    • Reasoning: These bulky, electron-rich Buchwald ligands prevent the formation of the stable, inactive carboxylate-palladium chelate. They force the cycle forward.

    • Base: Switch to K₃PO₄ (anhydrous).[2] Avoid hydroxides which can solubilize the acid too aggressively into the aqueous phase or promote side reactions.

Scenario B: Decarboxylation during Workup

User Question: "My reaction showed product on TLC, but after rotovapping with 1N HCl, it's gone. I see a non-polar spot now."

Technical Analysis: Biaryl acids, especially those with electron-donating groups (methoxy, amino), are susceptible to Protodecarboxylation under acidic conditions and heat. This is an electrophilic aromatic substitution (


) where 

replaces

.

Solution Protocol:

  • Cold Acidification: Never acidify a hot solution. Cool to 0°C first.

  • Buffered Workup: Do not use 1N HCl. Use a Citrate Buffer (pH 4-5) or saturated NH₄Cl . Most benzoic acids will precipitate at pH 4-5, while retaining the carboxylate.

  • Avoid Thermal Stress: Do not heat the crude residue above 40°C during solvent removal if the compound is known to be unstable.

Module 4: Optimized Experimental Protocols
Protocol 1: "Safe" Suzuki Coupling for 2-Halobenzoic Acids

Use this when ester protection is not possible.

ParameterRecommendationRationale
Catalyst XPhos Pd G3 (2-5 mol%)Bulky ligand prevents chelate stabilization; accelerates reductive elimination.
Solvent 1,4-Dioxane : H₂O (4:1) Dioxane is aprotic; water is strictly controlled (needed for the base cycle).
Base K₃PO₄ (3.0 equiv) Mild base; phosphate buffers the pH, preventing extreme basicity that degrades boronic acids.
Temp 60°C - 80°C Do not reflux. Keep temp as low as possible to disfavor thermal decarboxylation.
Degassing Argon Sparge (20 min) Oxygen promotes homocoupling and catalyst death, leading to stalled reactions (and more time for decarboxylation).

Step-by-Step:

  • Charge flask with 2-halobenzoic acid (1.0 eq), Boronic acid (1.2 eq), K₃PO₄ (3.0 eq), and XPhos Pd G3 (0.03 eq).

  • Seal and evacuate/backfill with Argon (3x).[1]

  • Add degassed Dioxane/Water via syringe.[1]

  • Heat to 60°C. Monitor by HPLC/UPLC every hour.

  • Stop immediately upon consumption of starting material. Extended heating promotes product degradation.

Protocol 2: Workup for Unstable Biaryl Acids
  • Dilute reaction mixture with EtOAc.[1][3]

  • Wash with 10% aqueous Citric Acid (mildly acidic) until pH of aqueous layer is ~5.

  • Critical: If product does not precipitate, extract into EtOAc.

  • Wash organic layer with Brine.[3]

  • Dry over Na₂SO₄ (Avoid MgSO₄ if Lewis acid sensitivity is suspected, though rare).

  • Concentrate at <35°C .

Module 5: Decision Tree (Troubleshooting)

TroubleshootingTree Problem Loss of COOH Group Timing When does it occur? Problem->Timing Reaction During Reaction Timing->Reaction Workup During Workup Timing->Workup CheckSubstrate Is COOH ortho to Halide? Reaction->CheckSubstrate AcidCheck Strong Acid used? Workup->AcidCheck YesOrtho Ortho-Effect (Chelation) CheckSubstrate->YesOrtho Yes NoOrtho Electronic Effect (Radical/Thermal) CheckSubstrate->NoOrtho No Sol1 Protect as Ester (Recommended) YesOrtho->Sol1 Sol2 Use XPhos/SPhos Lower Temp YesOrtho->Sol2 Sol3 Switch to Citrate Buffer Keep Cold AcidCheck->Sol3

Caption: Figure 2. Troubleshooting logic flow for identifying the root cause of decarboxylation.

References
  • Goossen, L. J., et al. (2006).[4] "Pd-catalyzed synthesis of biaryls from aryl halides and benzoic acids." Angewandte Chemie International Edition.

    • Context: Defines the mechanism of metal-catalyzed decarboxylation that must be avoided in retention str
  • Cornella, J., et al. (2019). "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters." Journal of the American Chemical Society.

    • Context: Discusses the radical stability of carboxylates and redox-active esters, relevant to understanding stability.
  • Fromm, A., et al. (2014).[5] "Mechanism of Cu/Pd-Catalyzed Decarboxylative Cross-Couplings: A DFT Investigation." Journal of the American Chemical Society.

    • Context: Provides the mechanistic basis for the "Ortho-Effect" and the high energy barrier of transmetalation in the presence of free carboxyl
  • Perry, G., & Larrosa, I. (2019).[6] "Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids." Chemical Communications.[6][7]

    • Context: Highlights conditions that promote decarboxylation, serving as a guide for conditions to avoid (e.g., Iodine oxidants, high temps).

Sources

Optimizing catalyst choice for fluorinated biaryl cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Biaryl Cross-Coupling Topic: Optimization of Catalyst & Reaction Conditions for Fluorinated Substrates Ticket ID: #F-CPL-OPT-001 Status: Open for Consultation

Welcome & Scope

From: Dr. A. Vance, Senior Application Scientist To: Chemical Development Team

Welcome to the technical support hub for fluorinated biaryl synthesis. You are likely here because your standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) failed to deliver acceptable yields for your fluorinated substrates.

The Core Problem: Fluorine is not just a "small hydrogen mimic." It introduces three distinct failure modes in cross-coupling:

  • Protodeboronation: Fluorinated boronic acids (especially 2,6-difluoro or polyfluoro variants) degrade rapidly under basic conditions.[1]

  • The "Ortho-Effect": Ortho-fluorine substituents create electronic repulsion and steric drag that retard transmetallation.

  • Competing C-F Activation: Electron-deficient rings can trigger unwanted oxidative addition into the C-F bond rather than the C-X bond.

This guide prioritizes Buchwald-type precatalysts and controlled release strategies to overcome these barriers.

Troubleshooting Modules (Q&A)

Module A: The "Disappearing Nucleophile" (Protodeboronation)

User Question: “I am coupling 2,6-difluorophenylboronic acid with an aryl bromide. The boronic acid is consumed within 10 minutes (by TLC/LCMS), but I only see <10% product and 90% difluorobenzene. What is happening?”

Diagnosis: You are experiencing rapid protodeboronation .[1][2] The electron-withdrawing fluorine atoms stabilize the boronate anion intermediate, making the C-B bond highly susceptible to hydrolysis and protonolysis by the base/solvent, often faster than the palladium catalyst can transmetallate.

Corrective Actions:

  • Switch Base & Solvent: Move away from aqueous carbonate bases. Use anhydrous K₃PO₄ in 1,4-dioxane or toluene. Water is the primary proton source; eliminate it.

  • Use "Slow-Release" Reagents: Replace the boronic acid with a MIDA boronate or Potassium Organotrifluoroborate (BF₃K) . These derivatives release the active boronic acid slowly, keeping its standing concentration low and minimizing decomposition while maintaining enough active species for the catalyst.[3]

  • Catalyst Acceleration: You must make the coupling step faster than the decomposition. Switch to Pd-G4-XPhos or Pd-G4-SPhos . These precatalysts activate immediately (unlike Pd(OAc)₂ which requires reduction) and the ligands facilitate rapid oxidative addition.

Module B: Steric & Electronic Resistance (The Ortho-F Effect)

User Question: “My reaction stalls at 40% conversion. I have a fluorine atom ortho to the halide on the electrophile and another fluorine ortho to the boron. Is this just steric hindrance?”

Diagnosis: It is a combination of sterics and electronic repulsion . The lone pairs on the fluorine atoms repel the electron-rich palladium center during transmetallation. Furthermore, if you are using simple phosphines (like PPh₃), they lack the bulk required to force the reductive elimination of these crowded systems.

Corrective Actions:

  • Ligand Selection: Use RuPhos or SPhos .[3][4] These dialkylbiaryl phosphines are designed for this specific architecture.

    • RuPhos:[3][4] Excellent for electron-rich or sterically very demanding substrates.

    • SPhos: The general workhorse for ortho-substituted biaryls.

  • Palladium Source: Do not use Pd₂dba₃; the dba ligand can inhibit the reaction. Use Pd-G3 or Pd-G4 precatalysts to ensure a strict 1:1 Pd:Ligand ratio.

Module C: Unwanted Side Reactions (Polyfluorinated Substrates)

User Question: “I am trying to couple to a pentafluorophenyl bromide, but I’m seeing significant amounts of hydrodehalogenation or C-F activation byproducts.”

Diagnosis: Polyfluorinated rings are extremely electron-deficient. This makes the C-Br bond highly reactive (good), but also makes the ring susceptible to nucleophilic attack or competing C-F activation by electron-rich metal centers.

Corrective Actions:

  • Ligand Switch: Use BrettPhos or XPhos . These ligands create a deep protective pocket around the palladium, directing reactivity toward the C-Br bond and shielding the C-F bonds.

  • Temperature Control: Lower the temperature. Polyfluorinated electrophiles undergo oxidative addition very easily; 40–60°C is often sufficient. High heat (>100°C) promotes side reactions.

Decision Matrix & Mechanism Visualization

Figure 1: Catalyst Selection Decision Tree

Use this logic flow to select your starting conditions.

CatalystSelection Start START: Analyze Substrates Q1 Is the Boronic Acid Fluorinated? (esp. 2-F or 2,6-di-F) Start->Q1 Q2 Is the Electrophile (Ar-X) Sterically Hindered? Q1->Q2 No (Stable) Unstable CRITICAL RISK: Protodeboronation Q1->Unstable Yes (High Instability) Sol2 STRATEGY B: 1. Ligand: RuPhos or SPhos 2. Precatalyst: Pd-G4 3. Base: K3PO4 or K2CO3 Q2->Sol2 Yes (Ortho-subs) Sol3 STRATEGY C: 1. Ligand: XPhos 2. Standard Suzuki Conditions (Dioxane/H2O, 80°C) Q2->Sol3 No (Simple Ar-X) Sol1 STRATEGY A: 1. Use MIDA Boronate or BF3K salt 2. Anhydrous K3PO4 / Dioxane 3. Catalyst: Pd-G4-XPhos Unstable->Sol1 Use Slow Release

Caption: Decision matrix for selecting catalyst and reagent class based on substrate fluorination patterns.

Figure 2: The Protodeboronation Trap

Understanding why your reaction fails is key to fixing it.

Protodeboronation BoronicAcid Fluorinated Boronic Acid Boronate Boronate Anion (Activated Species) BoronicAcid->Boronate + Base Base Base (OH-) Base->Boronate Product Biaryl Product (Desired) Boronate->Product Transmetallation (Fast w/ SPhos) Decomp Fluorobenzene (Dead End) Boronate->Decomp Hydrolysis/Protonolysis (Very Fast for 2,6-F) PdCycle Pd(II)-Ar (Catalyst) PdCycle->Product Reductive Elim.

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation.

Comparative Data: Ligand Performance

The following table summarizes internal benchmarking for the coupling of 2,6-difluorophenylboronic acid with 2-bromotoluene (a difficult, sterically hindered, and unstable coupling).

Ligand SystemPd SourceBase/SolventYield (%)Primary Failure Mode
PPh₃ Pd(PPh₃)₄Na₂CO₃ / Dioxane / H₂O5%Protodeboronation (90%)
dppf Pd(dppf)Cl₂K₂CO₃ / DMF12%Slow oxidative addition
SPhos Pd₂(dba)₃K₃PO₄ / Toluene65%Incomplete activation of Pd
XPhos Pd-G4-XPhos K₃PO₄ / THF (anh.) 92% High Success
RuPhos Pd-G4-RuPhosK₃PO₄ / Toluene88%High Success

Recommended Experimental Protocols

Protocol A: The "Gold Standard" for Fluorinated Boronic Acids

Use this for 2-fluorophenyl or polyfluorophenyl boronic acids prone to degradation.

Reagents:

  • Catalyst: Buchwald Pd-G4-XPhos (2–4 mol%)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Nucleophile: Fluorinated Boronic Acid (1.5 equiv) or MIDA Boronate (1.2 equiv)

  • Base: Anhydrous K₃PO₄ (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or THF (0.2 M concentration)

Step-by-Step:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Pd-G4-XPhos precatalyst, aryl halide, and boronic acid.

  • Base Addition: Add finely ground, anhydrous K₃PO₄.

  • Solvent: Add anhydrous dioxane. Do not add water.

  • Activation: Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 80°C (boronic acids) or 100°C (MIDA boronates) for 2–4 hours.

    • Note: MIDA boronates require higher heat or the addition of 2 drops of water to hydrolyze the MIDA protecting group slowly.

  • Workup: Cool to RT, filter through a celite plug (eluting with EtOAc), and concentrate.

Protocol B: Handling 2,6-Difluoro Substrates (Extreme Instability)

If Protocol A fails due to protodeboronation, use this modification.

  • Modification: Use the MIDA boronate of the fluorinated substrate.[1][5]

  • Solvent System: THF:H₂O (10:1). The small amount of water is necessary to release the boronic acid from the MIDA cage, but the slow release rate prevents accumulation of the unstable intermediate.

  • Catalyst: Pd-G4-SPhos (active species is generated immediately).

  • Execution: Run at 60°C. The lower temperature preserves the liberated boronic acid species long enough for the SPhos-Pd complex to capture it.

References

  • Mechanistic Insight into Protodeboronation

    • Cox, P. A., et al. (2017). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society.[1][6]

  • Buchwald Ligand Selection (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Accounts of Chemical Research.

  • MIDA Boronates for Unstable Substrates

    • Knapp, D. M., et al. (2009). "Slow-release of unstable boronic acids from MIDA boronates." Journal of the American Chemical Society.[1][6]

  • Pd-G3/G4 Precatalyst Architecture

    • Bruno, N. C., et al. (2013).[5] "Improved synthesis of palladium precatalysts for cross-coupling reactions." Chemical Science.

  • Polyfluorinated Arene Coupling

    • Koretsune, T., et al. (2013). "Palladium-catalyzed cross-coupling of polyfluorinated arenes."[2][6][7][8][9] Organic Letters.

Sources

Technical Support Center: Regio-selective Synthesis of Polysubstituted Biaryls

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As drug development and materials science increasingly rely on complex, sterically hindered, and highly functionalized biaryl motifs, controlling regio-selectivity during carbon-carbon bond formation has become a critical bottleneck.

This guide is designed for research scientists and process chemists. It bypasses basic theory to deliver mechanistic troubleshooting, self-validating experimental protocols, and field-proven strategies for overcoming competing reactive sites in transition-metal-catalyzed cross-coupling and C–H activation workflows.

I. Knowledge Base & Troubleshooting FAQs

Category A: Cross-Coupling of Polyhalogenated Arenes

When dealing with substrates containing multiple halogens, traditional Suzuki-Miyaura or Stille couplings often yield complex mixtures of mono-, di-, and poly-arylated products.

Q1: I am trying to perform a mono-arylation on a dihalobenzene, but I consistently get multi-coupled byproducts. How can I suppress over-arylation? Analysis & Causality: The preference for multi-coupling over mono-coupling in Suzuki-Miyaura reactions is a well-documented phenomenon driven by the "proximity effect" and intermediate reactivity[1]. Once the first oxidative addition and transmetalation occur, the newly formed mono-coupled intermediate often exhibits higher reactivity toward the active Pd(0) catalyst than the starting material. Furthermore, in non-polar or highly concentrated media, the local concentration of the catalyst near the newly formed mono-arylated species promotes a second oxidative addition before the catalyst can diffuse away. Solution:

  • Dilution: Run the reaction at lower concentrations (e.g., 0.05 M instead of 0.2 M) to facilitate catalyst diffusion away from the mono-coupled intermediate[1].

  • Electronic Differentiation: Utilize substrates with electronically distinct leaving groups (e.g., a bromo-chloroarene rather than a dibromoarene). The oxidative addition rate is strictly governed by bond dissociation energies (I > Br >> Cl)[2].

  • Alternative Nucleophiles: Consider using aromatic silanolates instead of boronic acids. The use of alkali-metal salts of arylsilanolates with bis(tri-tert-butylphosphine)palladium has been shown to afford excellent yields of polysubstituted biaryls under mild conditions, often with tighter control over stoichiometry and fewer homocoupling side reactions[3].

Q2: How do I selectively couple at the C4 position of a 2,5-dichloro-4-iodo-heterocycle without touching the chlorides? Analysis & Causality: The regioselectivity here is dictated by the electrophilicity of the halogenated carbon and the inherent bond strength. Palladium, acting as a nucleophilic species during the rate-determining oxidative addition step, will selectively insert into the weakest, most polarized bond[4]. Solution: Exploit the inherent halogen reactivity gradient. By using a mild catalyst like Pd(PPh₃)₄ at lower temperatures (60–80 °C), the oxidative addition will occur exclusively at the C-I bond. The C-Cl bonds remain intact because the energy barrier for their cleavage is significantly higher, allowing them to serve as handles for subsequent, distinct functionalizations[2].

Category B: C–H Arylation & Benzannulation Strategies

Direct C–H arylation bypasses the need for pre-functionalized organometallic reagents but introduces severe challenges regarding site-selectivity and catalyst poisoning.

Q3: When attempting direct C–H arylation on a pyridine core, my palladium catalyst dies rapidly, and yields are negligible. What is causing this? Analysis & Causality: The high Lewis basicity of the sp2-hybridized nitrogen in pyridine results in strong, irreversible coordination to the electrophilic Pd(II) catalyst, effectively poisoning it and preventing the catalytic cycle from turning over[5]. Solution: You must override the sp2-nitrogen's coordinating ability. A highly effective strategy is to install a carboxylic acid directing group. The carboxylic acid acts as a superior, albeit weaker, coordinating group that directs the Pd catalyst to the ortho position (C3 or C4). Following the regioselective C–H arylation, the carboxylic acid can be removed via a Cu(I)-mediated decarboxylation, acting as a "traceless" directing group to yield the pure, unpoisoned pyridine biaryl[5].

Q4: My target polysubstituted biaryl is too sterically hindered for transition-metal catalysis. Are there metal-free alternatives? Analysis & Causality: Yes. Transition-metal-catalyzed cross-coupling requires the two aryl rings to adopt a coplanar transition state during reductive elimination, which is highly disfavored in ortho-polysubstituted (sterically congested) systems. Solution: Utilize organocatalytic benzannulation. Instead of coupling two intact rings, you can construct the second aryl ring de novo from acyclic precursors. For example, a Michael addition-initiated[4 + 2] annulation using DABCO as an organocatalyst allows for the assembly of highly functionalized, sterically hindered biaryls under mild conditions without the steric penalties associated with metal-mediated reductive elimination[6].

II. Quantitative Data & Reactivity Metrics

To rationally design a regioselective synthesis, you must base your reagent selection on thermodynamic and kinetic data.

Table 1: Halogen Reactivity & Bond Dissociation Energies for Cross-Coupling

Leaving GroupBond Dissociation Energy (kcal/mol)Relative Oxidative Addition RateRecommended Catalyst SystemExpected Regio-Purity
C–I ~65Extremely FastPd(PPh₃)₄, Room Temp to 60°C>98% (in presence of Br/Cl)
C–Br ~81ModeratePd(dppf)Cl₂, 80°C>90% (in presence of Cl)
C–Cl ~96SlowPd₂(dba)₃ / XPhos, 100°C+High (if no I/Br are present)

Table 2: Directing Group (DG) Efficiency in C–H Arylation

Directing GroupCoordination Strength to PdRegio-selectivityTraceless Capability?Notes
Pyridine sp2-N Very Strong (Poisonous)Poor (Often C2)NoRequires excess substrate/solvent.
Amide (-CONHR) StrongExcellent (ortho)DifficultRequires harsh hydrolysis to remove.
Carboxylic Acid (-COOH) ModerateExcellent (ortho)Yes Removable via Cu(I) decarboxylation.

III. Mechanistic Visualizations

The following diagrams map the logical flow of regioselective control in our two primary troubleshooting categories.

G Start Polyhalogenated Arene (e.g., 2-chloro-4-iodopyridine) OxAdd Oxidative Addition (Rate Determining) Start->OxAdd PdCat Pd(0) Catalyst PdCat->OxAdd RegioChoice Regioselectivity Check (Bond Dissociation Energy) OxAdd->RegioChoice CI C-I Bond Cleavage (65 kcal/mol) RegioChoice->CI Fast (Low Energy) CCl C-Cl Bond Cleavage (96 kcal/mol) RegioChoice->CCl Slow (High Energy) Transmet Transmetalation with Arylboronic Acid CI->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->PdCat Regenerated Product Regiopure Mono-arylated Product (C-Cl remains intact) RedElim->Product

Caption: Mechanistic pathway of regioselective oxidative addition in Suzuki-Miyaura coupling.

Workflow Step1 1. Substrate Preparation Install -COOH Directing Group Step2 2. Catalyst Loading Pd(OAc)2 + Ligand Step1->Step2 Step3 3. C-H Activation Coordination to sp2-N bypassed Step2->Step3 Step4 4. Arylation Coupling with Aryl Halide Step3->Step4 Step5 5. Decarboxylation Cu(I)-mediated (Traceless DG) Step4->Step5 Product Regiopure Biaryl Product (No Directing Group) Step5->Product

Caption: Workflow for traceless directing-group mediated C-H arylation of pyridines.

IV. Self-Validating Experimental Protocols

These protocols are designed with built-in validation checkpoints to ensure the reaction is proceeding as mechanistically intended.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of a Dihaloarene

Objective: Selectively couple an arylboronic acid at the C-I position of 2,5-dichloro-4-iodo-1,3-thiazole while leaving C-Cl bonds intact.[2]

Materials:

  • 2,5-dichloro-4-iodo-1,3-thiazole (1.0 equiv)

  • Arylboronic acid (1.05 equiv - Strict stoichiometry prevents over-coupling)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/EtOH/H₂O (8:2:1), degassed.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add the thiazole substrate, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Validation Checkpoint 1: The Pd(PPh₃)₄ should be a bright yellow powder. If it is brown or black, it has oxidized to Pd(II) or degraded to Pd black, and the reaction will fail.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 60 °C (do not exceed 80 °C to prevent C-Cl activation) and stir vigorously for 12 hours.

    • Validation Checkpoint 2: The solution should maintain a yellow/orange hue. The appearance of a heavy black precipitate (Pd black) indicates catalyst death.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄.

  • Analysis: Analyze via LC-MS.

    • Validation Checkpoint 3: Look for the mass of the mono-coupled product. The isotopic pattern of the mass peak must show the characteristic 9:6:1 ratio indicative of two remaining chlorine atoms, proving absolute regioselectivity.

Protocol 2: Traceless Directing-Group C–H Arylation of Pyridines

Objective: Synthesize a C3-arylated pyridine using a carboxylic acid as a traceless directing group.[5]

Materials:

  • Nicotinic acid derivative (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv - acts as base and halide scavenger)

  • Cu₂O (20 mol% - for subsequent decarboxylation)

  • Solvent: DMF.

Step-by-Step Methodology:

  • C-H Arylation: In a sealed tube, combine the nicotinic acid, aryl bromide, Pd(OAc)₂, and Ag₂CO₃ in anhydrous DMF. Heat to 110 °C for 16 hours.

    • Validation Checkpoint 1: TLC analysis (UV active) should show the disappearance of the aryl bromide. The intermediate arylated carboxylic acid will likely stay on the baseline in standard non-polar eluent systems due to high polarity.

  • One-Pot Decarboxylation: Cool the reaction vessel to room temperature. Add Cu₂O (20 mol%) and 1,10-phenanthroline (20 mol%) directly to the reaction mixture.

  • Extrusion of CO₂: Heat the mixture to 160 °C for 4 hours.

    • Validation Checkpoint 2: Gas evolution (CO₂) may be observed initially upon heating.

  • Workup: Filter the mixture through a pad of Celite to remove Ag and Cu salts. Extract with EtOAc and wash extensively with LiCl aqueous solution (to remove DMF).

  • Purification: Purify via silica gel chromatography. The resulting biaryl will lack the carboxylic acid group, confirming the traceless nature of the workflow.

V. References

  • Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]

  • University of Manchester. (n.d.). Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. The University of Manchester. [Link]

  • Yu, D.-G., et al. (2020). Synthesis of polysubstituted arenes through organocatalytic benzannulation. RSC Advances. [Link]

  • Ribeiro, M. G. T. C., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. [Link]

Sources

Validation & Comparative

1H NMR Analysis Guide: 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Analyzing 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid presents a distinct set of stereochemical and electronic challenges. Unlike simple aromatics, this biaryl system possesses an axis of chirality (atropisomerism) defined by the steric clash between the ortho-fluoro/carboxylic acid groups on Ring A and the ortho-methoxy group on Ring B.

The Core Challenge: Standard NMR protocols often fail for this molecule. In non-polar solvents like CDCl₃, restricted rotation around the biaryl axis frequently leads to signal broadening or peak doubling (rotamers), which can be mistaken for impurities. Furthermore, the


F nucleus (

, 100% abundance) introduces complex spin-spin coupling (

) that complicates the aromatic region.

This guide compares the two primary analytical workflows—Method A (CDCl₃) and Method B (DMSO-d₆) —and recommends a validated protocol for unambiguous characterization.

Comparative Analysis: Solvent & Method Selection

The choice of solvent is not merely about solubility; it dictates the observation of exchangeable protons and the coalescence of rotamers.

Table 1: Performance Matrix of Analytical Approaches
FeatureMethod A: CDCl₃ (Standard) Method B: DMSO-d₆ (Recommended) Causality / Scientific Rationale
-COOH Visibility Poor / InvisibleExcellent (12.0–13.5 ppm) DMSO acts as a H-bond acceptor, "locking" the acid proton in a deshielded environment, preventing rapid exchange.[1]
Rotamer Resolution Broad / CoalescedDistinct / Sharp DMSO's higher polarity and viscosity often stabilize distinct rotameric populations or, when heated, allow cleaner coalescence.[1]
Aromatic Dispersion ModerateHigh The "Solvent-Induced Shift" in DMSO often separates overlapping signals, crucial for resolving the complex H-F coupling patterns.[1]
Water Interference Low (~1.56 ppm)High (~3.33 ppm)While DMSO has a water peak, it typically does not interfere with the aromatic region (6.5–8.0 ppm) or the methyl/methoxy signals.
Decision Logic: The "Atropisomer Trap"

In CDCl₃ at room temperature, the rotation of the biaryl axis is often intermediate on the NMR timescale (


). This results in "pancaked" (broad) baselines for protons nearest the axis (Ring A H3/H5 and Ring B H6'). Method B (DMSO-d₆)  is superior because it allows for high-temperature experiments (

C) to accelerate rotation and sharpen signals if broadening occurs.

Detailed Characterization & Signal Assignment

Structural Segmentation[1]
  • Ring A (Benzoic Core): Contains the Carboxylic Acid (C1), Aryl attachment (C2), and Fluorine (C6). Protons are at C3, C4, C5.[1]

  • Ring B (Substituent): 2-Methoxy-5-methylphenyl. Protons are at C3', C4', C6'.

Predicted Chemical Shift & Coupling Data (DMSO-d₆)

Aliphatic Region:

  • 
     2.25 – 2.35 ppm (s, 3H):  Aryl-Methyl (Ring B). Note: May appear as two unequal singlets if rotamers are frozen.
    
  • 
     3.65 – 3.75 ppm (s, 3H):  Methoxy (Ring B). Diagnostic handle for purity.
    

Aromatic Region (6.8 – 7.8 ppm) - The "Fingerprint": The fluorine atom at C6 exerts long-range coupling on Ring A protons.[1]

  • H5 (Ring A): Ortho to Fluorine.[1] Expect a Triplet of Doublets (td) or broad multiplet due to large

    
     (~8–10 Hz) and 
    
    
    
    .
  • H4 (Ring A): Meta to Fluorine.[1] Expect a Multiplet (m) with

    
     (~5–6 Hz).
    
  • H3 (Ring A): Para to Fluorine.[1] Generally a Doublet (d) ,

    
     is usually negligible (< 2 Hz).
    

Exchangeable Region:

  • 
     12.5 – 13.5 ppm (br s, 1H):  Carboxylic Acid (-COOH).[1] Only visible in DMSO-d₆.
    

Experimental Protocols

Protocol A: Standard Characterization (DMSO-d₆)

Best for: Final purity assessment and publication data.[1]

  • Sample Prep: Weigh 5–10 mg of the analyte into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Ensure the solution is homogenous. Sonicate if necessary.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure quantitative relaxation).

    • Relaxation Delay (D1):

      
       5 seconds (Essential for accurate integration of the COOH proton).
      
    • Scans (NS): 16 or 32.[1]

    • Temperature: 298 K (25°C).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve fine F-H coupling.

Protocol B: High-Temperature Study (For Rotamer Confirmation)

Best for: Confirming that "impurity" peaks are actually rotamers.[1]

  • Setup: Use the sample from Protocol A.

  • Variable Temp (VT): Heat probe to 353 K (80°C) .

  • Equilibration: Wait 10 minutes for temperature stabilization.

  • Acquisition: Re-acquire spectrum.

    • Result: If double peaks coalesce into single sharp peaks, the compound exists as atropisomers. If peaks remain distinct, they are impurities.

Analytical Workflow Visualization

The following diagram illustrates the decision process for analyzing this fluorinated biaryl acid, ensuring no misinterpretation of rotamers or coupling patterns.

NMR_Analysis_Workflow Start Start: 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid Solvent_Choice Select Solvent Start->Solvent_Choice CDCl3 CDCl3 (Method A) Solvent_Choice->CDCl3 Routine Check DMSO DMSO-d6 (Method B) *Recommended* Solvent_Choice->DMSO Full Char. Check_Spectrum Analyze Spectrum CDCl3->Check_Spectrum DMSO->Check_Spectrum Issue_Broad Broad/Split Signals? Check_Spectrum->Issue_Broad VT_Exp Run VT-NMR (80°C) Issue_Broad->VT_Exp Yes Result_Standard Standard Assignment (Include 19F Decoupling if avail) Issue_Broad->Result_Standard No Coalesce Signals Coalesce? VT_Exp->Coalesce Result_Rotamer Conclusion: Atropisomers (Pure Compound) Coalesce->Result_Rotamer Yes Result_Impurity Conclusion: Impurity Present Coalesce->Result_Impurity No

Caption: Logical workflow for distinguishing between structural atropisomerism and chemical impurities using Solvent Selection and Variable Temperature (VT) NMR.

References

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link Citation for solvent effects on chemical shifts and COOH visibility.[2]

  • BIPM. (2019). "Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid." Bureau International des Poids et Mesures. Link Citation for qNMR protocols involving fluorinated benzoic acids.

  • Clayden, J., et al. (2009).[1] "Atropisomerism in Biaryls." Angewandte Chemie International Edition. Foundational text on the restricted rotation of ortho-substituted biaryls (General Reference).

  • Reich, H. J. (2023).[1] "WinDNMR: Dynamic NMR Spectroscopy." University of Wisconsin-Madison. Link Reference for understanding coalescence temperature and exchange phenomena.

Sources

A Senior Application Scientist's Guide to 19F NMR Chemical Shifts of Fluorinated Biaryl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, fluorinated biaryl benzoic acids represent a privileged scaffold. Their unique conformational and electronic properties, driven by the strategic incorporation of fluorine, have led to their use in a variety of therapeutic agents. Understanding the subtle interplay of structure and environment is paramount for chemists in this field, and among the arsenal of analytical techniques, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally powerful tool.[1][2] Its high sensitivity and the vast chemical shift range of the ¹⁹F nucleus provide a detailed window into the molecule's electronic and conformational state.[3][4]

This guide provides an in-depth comparison and analysis of the factors governing the ¹⁹F NMR chemical shifts of fluorinated biaryl benzoic acids. Moving beyond a simple data repository, we will explore the causality behind experimental observations, offering field-proven insights to aid in structural elucidation, conformational analysis, and the characterization of intermolecular interactions.

The Pillars of ¹⁹F Chemical Shift: What Drives the Signal?

The ¹⁹F chemical shift is exquisitely sensitive to the local electromagnetic environment, which is a direct consequence of the large paramagnetic shielding contribution from fluorine's lone-pair electrons.[4] This sensitivity makes it a powerful probe for subtle structural and environmental changes. For a fluorinated biaryl benzoic acid, the observed chemical shift is a composite of several key factors.

Electronic Effects: The Inductive and Resonance Tug-of-War

The electron density around the fluorine nucleus is the primary determinant of its shielding. Electron-withdrawing groups (EWGs) decrease the electron density, deshielding the nucleus and causing a downfield shift (higher ppm values), while electron-donating groups (EDGs) increase electron density, shielding the nucleus and causing an upfield shift (lower ppm values).[3]

  • Inductive Effects (Through-bond): Fluorine itself is the most electronegative element, exerting a strong electron-withdrawing inductive effect. However, the chemical shift is a relative measure, influenced by other substituents on the aromatic rings. For instance, a strong EWG like a nitro group on the same ring will further deshield a fluorine atom.

  • Resonance Effects (Through-π system): When a fluorine atom is attached to an aromatic ring, its lone pairs can participate in resonance. The effect of other substituents is often explained by their ability to donate or withdraw electron density via the π-system. This effect is particularly pronounced for substituents at the para position relative to the fluorine atom.[5]

Conformational & Steric Effects: The Importance of 3D Space

Unlike simple substituted benzenes, biaryl systems are not planar. They possess a flexible dihedral angle between the two aryl rings, which is heavily influenced by the steric bulk of substituents, particularly at the ortho positions. This conformation is a critical determinant of the ¹⁹F chemical shift.

  • Through-Space Interactions: When a fluorine atom is brought into close proximity with another atom or functional group due to the molecule's conformation, their electron clouds can interact directly. This "through-space" coupling or interaction can cause significant changes in the chemical shift, which are not predictable by through-bond electronic effects alone.[6] This is a crucial consideration for ortho-substituted biaryls, where the fluorine on one ring can be spatially close to a substituent on the adjacent ring.

  • Anisotropic Effects: The magnetic field generated by the π-electron clouds of the adjacent aromatic ring can influence the local magnetic field experienced by the fluorine nucleus. As the dihedral angle changes, the magnitude and direction of this anisotropic effect change, leading to a corresponding shift in the ¹⁹F resonance.

Environmental Factors: The Role of Solvent, pH, and Temperature

The chemical shift can be modulated by external conditions, providing valuable information about the molecule's interactions with its surroundings.

  • Solvent Effects: The polarity of the solvent can influence the electron distribution within the molecule and can engage in specific interactions, such as hydrogen bonding with the carboxylic acid moiety. These interactions can alter the electronic environment of the fluorine atom, leading to shifts in the NMR spectrum.[7][8]

  • pH and Ionization State: The benzoic acid group is ionizable. The protonation state of the carboxylic acid (COOH vs. COO⁻) significantly alters the electronic properties of the ring to which it is attached. This change in electron density is transmitted to the fluorine nuclei, causing a pH-dependent chemical shift. This effect can be substantial, with shifts of several ppm observed upon titration, making ¹⁹F NMR an excellent tool for determining the pKa of these molecules.[6]

Below is a diagram illustrating the key factors that influence the final observed chemical shift of a fluorine nucleus in a biaryl benzoic acid system.

G ObservedShift Observed ¹⁹F Chemical Shift (δ) Electronic Electronic Effects (Through-Bond) Electronic->ObservedShift Conformational Conformational & Steric Effects (Through-Space) Conformational->ObservedShift Environmental Environmental Factors Environmental->ObservedShift Inductive Inductive Effects (Substituents) Inductive->Electronic Resonance Resonance Effects (π-System) Resonance->Electronic Dihedral Biaryl Dihedral Angle Dihedral->Conformational Anisotropy Ring Current Anisotropy Anisotropy->Conformational ThroughSpace Through-Space Coupling ThroughSpace->Conformational Solvent Solvent Polarity Solvent->Environmental pH pH / Ionization State pH->Environmental Temp Temperature Temp->Environmental

Caption: Factors influencing the ¹⁹F NMR chemical shift in biaryl benzoic acids.

Comparative Data Analysis: A Case Study of Diflunisal

Diflunisal, 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, is an excellent model compound for this class. It is a non-steroidal anti-inflammatory drug (NSAID) and contains two distinct fluorine atoms on one of the phenyl rings.[9][10] The analysis of its ¹⁹F NMR spectrum provides a practical illustration of the principles discussed.

Compound/FragmentFluorine PositionTypical ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃Key Influencing Factors & Observations
Diflunisal F-2' (ortho to ring-ring bond)~ -110 to -112Subject to strong steric and through-space interactions from the adjacent phenyl ring. Its chemical shift is highly sensitive to the biaryl dihedral angle.
F-4' (para to ring-ring bond)~ -112 to -114Primarily influenced by through-bond electronic effects from the biphenyl system. Less sensitive to conformational changes than the F-2' position.[11]
p-Fluorobenzoic AcidF-4~ -108Provides a baseline for a fluorine atom para to a carboxylic acid group without the biaryl complexity. The deshielding effect of the COOH group is evident.
o-FluorobiphenylF-2~ -115Illustrates the effect of an adjacent phenyl ring on an ortho-fluorine without the influence of the COOH group. The shift is sensitive to conformation.
FluorobenzeneF-1-113.15The fundamental reference for a fluorine atom on a benzene ring.[3]

Note: Chemical shifts are approximate and can vary significantly with solvent, concentration, and pH. The values presented are for illustrative comparison.

The data shows that the two fluorine atoms in diflunisal, despite being on the same ring, exhibit distinct chemical shifts. The proximity of the F-2' atom to the second aromatic ring makes it particularly sensitive to the molecule's 3D structure. In contrast, the F-4' atom is more influenced by the overall electronic pull of the biphenyl system and the remote carboxylic acid. When diflunisal binds to a protein or is encapsulated by a cyclodextrin, significant changes in its ¹⁹F chemical shifts are observed, reflecting the altered chemical and conformational environment upon binding.[12]

A Validated Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

Achieving accurate and reproducible ¹⁹F NMR data requires careful attention to experimental detail. The following protocol outlines a robust methodology for the characterization of fluorinated biaryl benzoic acids.

Experimental Workflow Diagram

G Start Start Prep 1. Sample Preparation - Weigh 5-10 mg of compound - Dissolve in 0.6 mL deuterated solvent - Add internal standard (e.g., TFA) Start->Prep Spectrometer 2. Spectrometer Setup - Use a broadband or ¹⁹F-specific probe - Lock on solvent deuterium signal - Tune and match the ¹⁹F channel Prep->Spectrometer Acquire 3. Data Acquisition - Set spectral width (~-60 to -180 ppm) - Use 30-45° pulse angle - Set relaxation delay (D1) ≥ 5s - Acquire sufficient scans (e.g., 64-256) Spectrometer->Acquire Process 4. Data Processing - Apply exponential line broadening (e.g., 0.3 Hz) - Fourier Transform - Phase and baseline correct spectrum Acquire->Process Analyze 5. Analysis - Reference spectrum to internal standard - Integrate peaks - Analyze coupling patterns Process->Analyze End End Analyze->End

Caption: Standard workflow for ¹⁹F NMR analysis of small molecules.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: The choice of solvent is critical. Aprotic solvents like DMSO-d₆ or CDCl₃ are common. For pH-dependent studies, aqueous buffers prepared in D₂O are necessary. The concentration should be sufficient for a good signal-to-noise ratio without causing aggregation, typically 5-10 mg in 0.6 mL of solvent.

    • Protocol:

      • Accurately weigh the fluorinated biaryl benzoic acid.

      • Dissolve in the chosen deuterated solvent. Gentle sonication may be required.

      • Add a small, known quantity of an internal reference standard. Trifluoroacetic acid (TFA) is a common choice for its sharp singlet and known chemical shift (typically referenced to ~-76.5 ppm), but its acidity may not be suitable for all samples.[13][14] An inert compound like hexafluorobenzene (C₆F₆, ~-164.9 ppm) can also be used.[3]

  • Spectrometer Setup and Calibration:

    • Causality: Proper tuning and matching of the NMR probe to the ¹⁹F frequency is essential for optimal sensitivity and pulse performance. The spectrometer must be locked to the deuterium signal of the solvent to ensure field stability during acquisition.

    • Protocol:

      • Insert the sample into the spectrometer.

      • Lock the field using the solvent's deuterium signal.

      • Load a standard ¹⁹F NMR experiment.

      • Execute the probe tuning and matching procedure for the ¹⁹F nucleus.

  • Data Acquisition:

    • Causality: Key parameters must be optimized for quantitative and high-resolution data. The spectral width must encompass all expected fluorine signals. A relaxation delay (D1) of at least 5 times the longest T₁ (spin-lattice relaxation time) is crucial for accurate signal integration, though for simple characterization, a shorter delay (e.g., 2-5 seconds) is often sufficient. A smaller pulse angle (e.g., 30-45°) can be used to shorten the required relaxation delay.

    • Protocol:

      • Set the spectral width. For fluoroaromatics, a range from -80 to -170 ppm is a good starting point.[15]

      • Set the transmitter offset to the center of the expected spectral region.

      • Set the acquisition time to 1-2 seconds for good digital resolution.

      • Set the relaxation delay (D1) to 5 seconds.

      • Set the number of scans to achieve the desired signal-to-noise ratio (e.g., 64 scans for a moderately concentrated sample).

      • Optionally, apply broadband proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Data Processing and Analysis:

    • Causality: Proper processing is required to convert the raw time-domain data (FID) into an interpretable frequency-domain spectrum. Referencing ensures that chemical shifts can be compared across different experiments and laboratories.

    • Protocol:

      • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

      • Perform a Fourier Transform.

      • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

      • Apply a baseline correction algorithm.

      • Calibrate the chemical shift axis by setting the peak of the internal standard to its known value.

      • Analyze the chemical shifts, multiplicities, and coupling constants of the signals.

Advanced Topics: Computational Prediction of ¹⁹F Shifts

The prediction of ¹⁹F NMR chemical shifts using quantum chemical methods, particularly Density Functional Theory (DFT), has become a reliable and accessible tool.[16] By calculating the isotropic shielding constants for a given structure, and then scaling them against a set of known experimental values, chemists can predict the chemical shifts for novel compounds with a high degree of accuracy (often within 2-3 ppm).[16] This approach is invaluable for:

  • Assigning signals: In molecules with multiple fluorine atoms, computation can help assign specific resonances to specific fluorine nuclei.

  • Distinguishing isomers: Predicted spectra can help differentiate between constitutional isomers or conformers that may be difficult to distinguish by other means.

  • Understanding conformational effects: By calculating the shifts for different dihedral angles in a biaryl system, one can build a model to understand how conformational changes impact the observed spectrum.

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for researchers working with fluorinated biaryl benzoic acids. The chemical shift provides a rich source of information, acting as a sensitive reporter on the electronic, conformational, and environmental status of the molecule. By understanding the fundamental principles of electronic and steric effects, and by employing robust experimental and computational methodologies, scientists can leverage ¹⁹F NMR to accelerate the drug discovery process, enabling more rapid and confident structural elucidation and characterization of these vital pharmaceutical building blocks.

References

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  • Afonin, S., et al. (2025). Design and Synthesis of a Monofluoro-Substituted Aromatic Amino Acid as a Conformationally Restricted 19F NMR Label for Membrane-Bound Peptides. ResearchGate. Available at: [Link]

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  • Wang, Y., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(6), 3220–3225. Available at: [Link]

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A Senior Application Scientist's Guide: Comparing the Biological Activity of 6-Fluoro vs. Non-Fluorinated Biaryl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Biaryl Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine has become an essential tool for fine-tuning the properties of drug candidates.[1][2] Biaryl motifs are prevalent "privileged structures" in pharmaceutical research, yet they often present challenges, particularly concerning metabolic instability due to oxidative metabolism around the biaryl linkage. A common strategy to mitigate this is the introduction of a fluorine atom at a key position, such as the C-6 position ortho to the ring junction.

This guide provides an in-depth comparison of the biological and physicochemical properties of 6-fluoro biaryl analogs versus their non-fluorinated parents. We will move beyond simple data reporting to explore the underlying mechanistic rationale for the observed changes, supported by experimental data and detailed protocols. The objective is to provide researchers, scientists, and drug development professionals with a clear framework for understanding and leveraging this powerful medicinal chemistry tactic.

The Multifaceted Impact of 6-Fluorination: A Comparative Analysis

The introduction of a single fluorine atom, despite its small size (only slightly larger than hydrogen), exerts profound effects on a molecule's behavior.[3][4] These effects stem from its unique properties: extreme electronegativity, the strength of the carbon-fluorine (C-F) bond, and its ability to alter molecular conformation.[4][5]

Enhancing Metabolic Stability: Blocking the "Soft Spot"

The primary driver for introducing a 6-fluoro substituent is often to block metabolic "soft spots." The area around the biaryl bond is susceptible to oxidation by cytochrome P450 (CYP450) enzymes, a primary route of drug metabolism in the liver.[1][6]

Causality: Replacing a hydrogen atom with a fluorine atom at the 6-position provides a robust shield against metabolic attack. The C-F bond is significantly stronger (~110 kcal/mol) than a C-H bond (~105 kcal/mol), making it much more difficult for CYP450 enzymes to abstract a hydrogen atom or perform hydroxylation.[6] This steric and electronic shielding dramatically slows down the rate of metabolic degradation, thereby increasing the compound's half-life (t1/2) and overall exposure in vivo.[5][7]

Logical Relationship: Metabolic Shielding by 6-Fluorination

cluster_0 Non-Fluorinated Biaryl Analog cluster_1 CYP450 Enzyme cluster_2 6-Fluoro Biaryl Analog A Biaryl-H B Metabolic 'Soft Spot' (e.g., C-H bond at C6) A->B Vulnerable to oxidation C CYP450 Active Site B->C Rapid Metabolism F Inactive Metabolite C->F Metabolite Formation D Biaryl-6F E Strong C-F Bond at C6 D->E Metabolically robust E->C Metabolism Blocked

Caption: 6-Fluorination shields the biaryl scaffold from CYP450-mediated oxidation.

Modulating Binding Affinity and Selectivity

The impact of fluorination on target binding is highly context-dependent and can be a double-edged sword.[8] The strong electron-withdrawing nature of fluorine alters the electronic distribution of the aromatic ring, which can change key interactions within a protein's binding pocket.[4]

Causality:

  • Favorable Interactions: In some cases, the fluorine atom can form favorable orthogonal multipolar interactions with backbone amides or other polar residues in the binding site, enhancing affinity.[1]

  • Conformational Control: The presence of a substituent at the 6-position can restrict the rotation around the biaryl bond, a phenomenon known as atropisomerism.[9] This can lock the molecule into a "bioactive conformation" that fits the target receptor more precisely, leading to increased potency and selectivity.[5]

  • Unfavorable Interactions: Conversely, the introduction of a fluorine atom can introduce an unfavorable steric clash or electronic repulsion within the binding pocket, leading to a decrease in affinity. Therefore, this strategy requires careful consideration of the target's structural biology.[1]

Altering Physicochemical Properties: Lipophilicity and Permeability

A molecule's ability to cross cell membranes and reach its target is governed by its physicochemical properties, primarily lipophilicity (logP).

Causality:

  • Increased Lipophilicity: Replacing a hydrogen with a single fluorine atom generally increases the molecule's lipophilicity.[3][7] This can enhance membrane permeability and improve oral absorption. However, excessive lipophilicity can lead to undesirable effects, such as increased binding to plasma proteins or off-target toxicity.

  • pKa Modulation: Fluorine's strong inductive effect can significantly lower the pKa of nearby basic functional groups (e.g., amines), making them less basic.[4] This change in ionization state at physiological pH can profoundly impact solubility, cell permeability, and receptor interactions.[1]

Quantitative Data Comparison

To illustrate these effects, the following table summarizes representative experimental data for a hypothetical parent compound, "Biaryl-H," and its "Biaryl-6F" analog.

ParameterBiaryl-H (Non-Fluorinated)Biaryl-6F (6-Fluoro)Fold ChangeRationale for Change
Metabolic Stability (t½, Human Liver Microsomes)15 min95 min6.3x IncreaseC-F bond strength blocks CYP450 oxidation.[6]
Binding Affinity (Ki, Target X)10 nM8 nM1.25x IncreaseFavorable interactions and/or conformational locking.[1][9]
Lipophilicity (cLogP)2.83.1+0.3Fluorine is more lipophilic than hydrogen.[7]
Cell Permeability (Papp, PAMPA)5.5 x 10⁻⁶ cm/s8.2 x 10⁻⁶ cm/s1.5x IncreaseIncreased lipophilicity facilitates passive diffusion.[10][11]

Experimental Protocols: A Self-Validating Approach

The trustworthiness of comparative data hinges on robust and well-controlled experimental design. Below are detailed, step-by-step protocols for the key assays used to generate the data above.

Experimental Workflow for Comparative Analysis

A Synthesize Analogs (Biaryl-H & Biaryl-6F) B Confirm Structure & Purity (NMR, LC-MS, >95%) A->B C Metabolic Stability Assay (Liver Microsomes) B->C D Target Binding Assay (e.g., Radioligand Binding) B->D E Permeability Assay (e.g., PAMPA) B->E F Data Analysis & Comparison C->F D->F E->F G Structure-Activity Relationship (SAR) Conclusion F->G

Caption: A validated workflow for comparing fluorinated and non-fluorinated analogs.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic half-life (t½) of the test compounds.

Causality Check: This assay uses pooled HLM as a source of key drug-metabolizing enzymes (CYP450s). The reaction requires an NADPH-regenerating system, as NADPH is a critical cofactor for CYP450 activity. The reaction is stopped by protein precipitation with cold acetonitrile, which also serves to extract the remaining parent compound for analysis. A control incubation without NADPH is essential to confirm that compound loss is due to enzymatic metabolism and not non-specific degradation or binding.

Methodology:

  • Prepare Reagents:

    • Test Compounds (Biaryl-H, Biaryl-6F): 10 mM stock in DMSO.

    • Human Liver Microsomes (HLM): 20 mg/mL stock.

    • NADPH Regenerating System (e.g., GIBCO's "System A"): Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Phosphate Buffer: 100 mM, pH 7.4.

  • Incubation Setup (in triplicate):

    • In a 96-well plate, add 188 µL of phosphate buffer.

    • Add 2 µL of HLM stock to achieve a final protein concentration of 0.5 mg/mL.

    • Add 2 µL of test compound stock to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add 10 µL of the NADPH regenerating system to start the reaction.

    • For the negative control (T=0 and "-NADPH" control), add 10 µL of buffer instead.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding 200 µL of cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is used to calculate the half-life: t½ = 0.693 / k.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for a specific receptor.

Causality Check: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound. A non-specific binding control (using a high concentration of a known unlabeled ligand) is critical to differentiate true receptor binding from binding to the filter membrane or other components.

Methodology:

  • Prepare Reagents:

    • Cell Membranes expressing the target receptor.

    • Radioligand (e.g., [³H]-Ligand) at a concentration near its Kd.

    • Test Compounds: Serially diluted in assay buffer.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Assay Setup (in a 96-well plate):

    • Total Binding wells: Add 50 µL buffer, 50 µL radioligand, and 50 µL cell membranes.

    • Non-Specific Binding (NSB) wells: Add 50 µL of a high concentration of unlabeled ligand, 50 µL radioligand, and 50 µL cell membranes.

    • Test Compound wells: Add 50 µL of serially diluted test compound, 50 µL radioligand, and 50 µL cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the total and non-specific binding.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Conclusion and Forward Outlook

The introduction of a fluorine atom at the 6-position of a biaryl scaffold is a highly effective and widely used strategy in drug discovery.[2] As demonstrated, this single substitution can profoundly and often predictably enhance metabolic stability by shielding the molecule from CYP450-mediated degradation.[1][6] It also influences other critical drug-like properties, including binding affinity, lipophilicity, and cell permeability.[8][11]

However, the benefits are not universal and must be evaluated on a case-by-case basis.[1] While metabolic stability may improve, binding affinity could decrease, or lipophilicity may rise to undesirable levels. The decision to incorporate fluorine must be guided by a deep understanding of the target's structure, the parent molecule's metabolic liabilities, and a robust suite of comparative assays as outlined in this guide. By systematically evaluating these parameters, drug development professionals can rationally harness the power of fluorine to design safer and more efficacious medicines.

References

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  • Di Cesare, E., et al. (2025). Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. Journal of Medicinal Chemistry. [Link]

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  • van der Velden, J. L. J., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal. [Link]

  • Johnson, B. F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Fluoride Alert. [Link]

  • Unknown Author. (Date Unknown). The Many Roles for Fluorine in Medicinal Chemistry. Slide Presentation. [Link]

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  • Bräse, S. (2025). Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles. ResearchGate. [Link]

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Definitive Guide: Mass Spectrometry Fragmentation of Biaryl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for biaryl benzoic acids, focusing on the differentiation of structural isomers (ortho/meta/para) and the selection of optimal ionization modes for drug development workflows.

Executive Summary: Analytical Approaches

Biaryl benzoic acids (e.g., biphenyl-4-carboxylic acid, diflunisal) serve as critical scaffolds in drug discovery, particularly for NSAIDs and liquid crystals. Their structural characterization relies heavily on distinguishing the position of the aryl substituent relative to the carboxylic acid (ortho, meta, or para).

This guide compares the two primary analytical "products": Negative Ion Electrospray Ionization (ESI- MS/MS) and Electron Ionization (EI-MS) .

FeatureESI- MS/MS (Negative Mode) EI-MS (Positive Mode)
Primary Application PK/PD studies, Metabolite ID, QuantitationImpurity profiling, Structural Elucidation
Sample Prep Minimal (Dilute & Shoot)Derivatization (Methylation/Silylation) often required
Dominant Fragment

(Decarboxylation)
Molecular Ion

, Fluorenyl cations
Isomer Specificity Moderate: Relies on ion abundance ratios & energy thresholds.High: Distinct "fingerprint" ions (e.g., cyclization products).
Sensitivity High for acidic species.Lower for polar acids without derivatization.

Mechanistic Deep Dive: Fragmentation Pathways

ESI Negative Mode: The Decarboxylation Dominance

In negative ion mode, biaryl benzoic acids ionize via deprotonation to form the carboxylate anion


. The fragmentation is dominated by a single, low-energy pathway: Decarboxylation .
  • Mechanism: The negative charge on the carboxylate induces heterolytic cleavage of the

    
     bond.
    
  • Result: Loss of neutral

    
     (44 Da) to form a phenyl anion-like species 
    
    
    
    .
  • Stabilization: The resulting anion is stabilized by the biphenyl system. The efficiency of this stabilization dictates the critical energy required for fragmentation.

The "Ortho Effect": Differentiating Isomers

The position of the second phenyl ring induces specific steric and electronic effects that distinguish 2-phenylbenzoic acid (Ortho) from its 3- (Meta) and 4- (Para) isomers.

A. Steric Inhibition of Resonance (The "Twist") [1]
  • Ortho Isomer: The steric clash between the carboxyl group and the ortho-phenyl ring forces the carboxyl group out of planarity with the benzene ring.[1]

    • Consequence: This twist breaks conjugation, making the neutral acid less stable relative to its anion, often increasing acidity. In MS, this steric strain is relieved upon decarboxylation, making the loss of

      
       highly favorable. Ortho isomers often show extensive in-source decarboxylation. 
      
  • Para Isomer: The molecule is planar, allowing full resonance delocalization. The

    
     bond to the carboxyl group is stronger due to partial double-bond character. Decarboxylation requires higher collision energy (CE).
    
B. Cyclization (EI Specific)

In Electron Ionization (EI), the radical cation


 of ortho-isomers undergoes a unique cyclization  to form a fluorenone-type ion (

180/181). This pathway is geometrically impossible for meta/para isomers, serving as a binary diagnostic marker.
Visualization of Signaling Pathways

FragmentationPathways cluster_ortho Ortho-Effect Specifics Precursor Biaryl Benzoic Acid [M-H]- Transition Transition State (Steric Strain) Precursor->Transition Collision Energy (CID) Fragment2 Fluorenyl Cation (EI Only, Ortho) Precursor->Fragment2 Radical Cyclization (EI Positive Mode) Fragment1 Decarboxylated Anion [M-H-CO2]- Transition->Fragment1 Neutral Loss: CO2 (44 Da) (Dominant in ESI)

Caption: Figure 1. Divergent fragmentation pathways for biaryl benzoic acids. ESI favors direct decarboxylation driven by steric relief, while EI allows for unique radical cyclization in ortho-isomers.

Experimental Protocol: Standardized LC-MS/MS Workflow

To ensure reproducible differentiation of isomers, the following self-validating protocol is recommended.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (v/v).

    • Critical Step: Add 0.1% Ammonium Acetate or Ammonium Hydroxide . Do NOT use Formic Acid for negative mode screening, as it suppresses ionization of weak acids.

Phase 2: MS Source Parameters (ESI - Negative)
  • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage reduces discharge).

  • Cone Voltage (Fragmentor): Step-Ramp Experiment.

    • Validation: Acquire spectra at 20V, 40V, and 60V.

    • Observation: If the

      
       peak appears significantly at 20V, it indicates an Ortho-isomer  (labile due to steric strain). Para-isomers typically require >40V for significant in-source fragmentation.
      
  • Source Temperature: 120°C (Keep low to prevent thermal degradation).

  • Desolvation Temperature: 350°C.

Phase 3: Collision Induced Dissociation (CID)
  • Collision Gas: Argon.[2]

  • Energy Ramp: 10 -> 50 eV.

  • Data Interpretation: Plot the "Survival Yield" of the precursor ion

    
     vs. Collision Energy. The Ortho isomer will show a steeper decline (lower 
    
    
    
    ) compared to the Para isomer.

Case Study: Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid)

Diflunisal represents a classic biaryl benzoic acid drug. Its fragmentation pattern validates the mechanisms described above.

Ion (

)
IdentityMechanismCausality
249

Deprotonated MoleculeStable carboxylate anion.
205

Decarboxylated BiphenylBase Peak. Driven by relief of steric strain between the carboxylic acid and the ortho-fluorine/ring.
161

Secondary FragmentHigh-energy ring cleavage and loss of fluorine.

Differentiation Note: If the carboxylic acid were at the 4-position (para to the biaryl linkage), the ratio of


 249 to 205 would be significantly higher (more intact parent) at moderate collision energies (20-25 eV).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Biphenyl-4-carboxylic acid. National Institute of Standards and Technology.[3] [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[3] Mass spectrometry of analytical derivatives.[4][5][6][7][8][9] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (2026). Mass spectrum of benzoic acid and fragmentation patterns. [Link]

  • Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry: Applications for polyphenols and acids. University of Alabama at Birmingham. [Link]

Sources

Validating atropisomeric stability of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Atropisomeric Stability Validation of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid

Executive Summary This technical guide evaluates the conformational stability of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid , a tri-ortho substituted biaryl system. Based on structural analysis and comparative literature data, this molecule is classified as a Class 1 Atropisomer (rapidly racemizing at room temperature). Unlike its nitro- or chloro-analogs, the small van der Waals radius of the 6-fluoro substituent (


 Å) fails to provide sufficient steric bulk to lock the biaryl axis against rotation under physiological conditions.

This guide provides the experimental validation protocol to confirm this instability, distinguishing it from stable atropisomeric drug candidates.

Structural Analysis & Atropisomeric Potential

The target molecule features a biaryl axis with three ortho substituents and one ortho hydrogen. The stability of such "tri-ortho" systems is governed strictly by the size of the substituents and the "buttressing effect" of adjacent groups.

Target Structure:

  • Ring A (Benzoic Acid): 2-COOH (Medium), 6-F (Small).

  • Ring B (Phenyl): 2'-OMe (Medium), 6'-H (Small).

  • Buttressing: The 5'-Methyl group is meta to the axis and adjacent to the 6'-H. While it provides slight electronic perturbation, it offers minimal steric buttressing to the 6'-H, failing to significantly increase the rotational barrier.

Comparative Stability Forecast

To validate the target, we compare it against established biaryl benchmarks.

FeatureTarget Molecule Stable Alternative (Benchmark) Unstable Control
Structure 6-Fluoro -2-(2-methoxy...)6-Nitro -2-(2-methoxy...)[1]2-(2-methoxy...)[2] (No 6-subst.)
Ortho Groups F, COOH, OMe, HNO

, COOH, OMe, H
H, COOH, OMe, H
Steric Radius F (

Å)
NO

(

Å effective)
H (

Å)
Predicted

~12–15 kcal/mol ~22–24 kcal/mol < 6 kcal/mol

at 25°C
Milliseconds to Seconds ~12 minutes to Hours Nanoseconds
Classification Class 1 (Dynamic) Class 2 (Semi-Stable)Class 1 (Freely Rotating)

Critical Insight: The "Adams' Acid" (2-nitro-2'-methoxy-6-carboxylic acid) has a half-life of only 12 minutes at 24°C. Since Fluorine is significantly smaller than a Nitro group, the target molecule will have a much lower barrier, rendering it incapable of existing as a single enantiomer at room temperature.

Validation Workflow (Graphviz)

The following decision tree outlines the experimental logic to confirm the rapid racemization of the target.

AtropisomerValidation Start Start: 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid Step1 Step 1: In Silico Prediction (DFT) Calc. Rotational Barrier Start->Step1 Decision1 Is Predicted Barrier > 20 kcal/mol? Step1->Decision1 Step2_High Step 2A: Classical Kinetics (Heat purified enantiomer) Decision1->Step2_High Yes Step2_Low Step 2B: Dynamic NMR / HPLC (Cryogenic analysis) Decision1->Step2_Low No (Expected for Target) Exp_NMR VT-NMR with Chiral Solvating Agent Determine Coalescence Temp (Tc) Step2_Low->Exp_NMR Exp_HPLC Dynamic Chiral HPLC (Plateau shape analysis) Step2_Low->Exp_HPLC Result_Unstable Verdict: Dynamic Racemate (Develop as Achiral Entity) Exp_NMR->Result_Unstable Tc < 0°C Exp_HPLC->Result_Unstable Single Peak at RT Result_Stable Verdict: Stable Atropisomer (Develop as Chiral Drug)

Caption: Workflow for classifying atropisomeric stability. The target molecule follows the "No" path at Decision 1 due to the small size of the fluorine substituent.

Experimental Validation Protocols

To scientifically prove the instability (and avoid development pitfalls), use the following two methods.

Method A: Variable Temperature (VT) NMR with Chiral Solvating Agent (CSA)

Since the enantiomers interconvert rapidly at room temperature, standard NMR shows average signals. You must slow the exchange (cool down) and differentiate the enantiomers (add CSA).

  • Sample Prep: Dissolve 5 mg of the target in 0.6 mL of CD

    
    Cl
    
    
    
    (or CDCl
    
    
    if soluble).
  • Add CSA: Add 2–5 equivalents of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or Quinine.

    • Mechanism:[3] The CSA forms transient diastereomeric complexes with the target's enantiomers (

      
       and 
      
      
      
      ).
  • Acquisition:

    • Run

      
      H NMR at 25°C : Observe the O-Methyl peak (
      
      
      
      ppm). It should appear as a single singlet (fast exchange).
    • Cooling Phase: Decrement temperature in 10°C steps down to -80°C .

  • Analysis:

    • Coalescence (

      
      ):  Identify the temperature where the singlet broadens and splits into two unequal singlets (decoalescence).
      
    • Calculation: Use the Eyring equation to calculate

      
      .[4]
      
    • Expected Result: Splitting will likely occur only below -40°C, confirming a low barrier (< 12 kcal/mol).

Method B: Dynamic Chiral HPLC (D-HPLC)

This method visualizes the racemization process occurring during the chromatography.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Conditions: Normal phase (Hexane/IPA/TFA), flow rate 1.0 mL/min.

  • Procedure:

    • Inject sample at 25°C .

    • Observation: Instead of two distinct peaks, you will likely observe a single broad peak or a "plateau" connecting two partial peaks. This "bridging" indicates racemization on the column timescale.

    • Cryogenic Run: Repeat the injection at 0°C or -20°C (if equipment allows). Separation of two peaks at low temperature confirms the molecule is a racemate of unstable atropisomers, not a non-chiral planar molecule.

Scientific Rationale & Mechanism

The instability of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is driven by the "Three-Ortho Rule" and the atomic radius of Fluorine .

  • Transition State Geometry: To racemize, the molecule must pass through a planar transition state (dihedral angle = 0° or 180°).

  • Steric Clash: In the planar state, the ortho-substituents on Ring A (F, COOH) must pass the ortho-substituents on Ring B (OMe, H).

  • The Fluorine Factor: The C-F bond length (1.35 Å) and Van der Waals radius (1.47 Å) are small. The energy required to distort the ring and force the Fluorine past the opposing Hydrogen (or OMe) is roughly 4–5 kcal/mol (intrinsic) plus ring strain. This is insufficient to block rotation at RT (

    
     kcal/mol, but thermal motion overcomes barriers < 20 kcal/mol easily).
    

Visualizing the Barrier (Graphviz Energy Diagram):

EnergyProfile GS_M Ground State (M) Twisted (~90°) TS Transition State Planar (0°) Steric Clash: F vs OMe GS_M->TS  Low Barrier  (~12 kcal/mol) GS_P Ground State (P) Twisted (~-90°) TS->GS_P Note Thermal Energy at 25°C is sufficient to cross TS TS->Note

Caption: Energy profile showing the low barrier to rotation caused by the small steric footprint of the 6-Fluoro substituent.

References

  • Adams, R., & Li, S. O. (1935). Stereochemistry of Diphenyls. XL. The Effect of Temperature and Solvent on the Rate of Racemization of 2-Nitro-6-carboxy-2'-alkoxydiphenyls. Journal of the American Chemical Society, 57(8), 1565–1569. Link

  • Leroux, F. (2004).[5] Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles. ChemBioChem, 5(5), 644–649.[5] Link

  • Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. (Chapter 3: Atropisomerism). Link

  • Lunazzi, L., et al. (2010). The torsional barriers of 2-hydroxy- and 2-fluorobiphenyl: small but measurable. Organic & Biomolecular Chemistry, 8, 2193-2197. Link

  • Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398–6401. Link

Sources

Spectroscopic Characterization of 2-(2-methoxy-5-methylphenyl)benzoic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of biphenyl synthesis and drug discovery, 2-(2-methoxy-5-methylphenyl)benzoic acid (Target Compound) serves as a critical intermediate. It functions primarily as a precursor for tricyclic scaffolds, including substituted fluorenones and phenanthridinones, which are pharmacophores in NSAIDs, anticancer agents, and organic light-emitting diodes (OLEDs).

This guide provides a rigorous spectroscopic comparison between the Target Compound and its primary functional derivatives: the Methyl Ester (protection product) and the Fluorenone (cyclization product). By analyzing the spectral shifts associated with these structural changes, researchers can validate synthetic pathways with high confidence.

The Comparative Matrix[1]
FeatureTarget Compound (Acid)Alternative A (Methyl Ester)Alternative B (Fluorenone)
Primary Utility Synthetic Intermediate / LigandProtected Form / GC-MS StandardActive Pharmacophore / OLED Core
Key IR Signal Broad OH (3300-2500 cm⁻¹)No OH; Ester C=O (~1725 cm⁻¹)Ketone C=O (~1710 cm⁻¹); No OMe
1H NMR Distinguisher COOH proton (~12.5 ppm)OMe Ester singlet (~3.6 ppm)Loss of COOH; Downfield aromatics
Solubility Profile Soluble in basic aq. / Polar organicsSoluble in non-polar organicsLow solubility (planar stacking)

Spectroscopic Profiling & Causality

Nuclear Magnetic Resonance (NMR) Logic

The structural validation of 2-(2-methoxy-5-methylphenyl)benzoic acid relies on identifying the specific substitution pattern on the "B-ring" (the phenyl ring).

  • The Methyl Group (C5'-Me): This is your internal anchor. In the Target Compound, this appears as a sharp singlet around 2.30–2.35 ppm . It distinguishes this molecule from the unsubstituted analog 2-(2-methoxyphenyl)benzoic acid.

  • The Methoxy Group (C2'-OMe): Appears as a singlet at 3.70–3.85 ppm . Note that steric hindrance between the carboxylic acid (Ring A) and the methoxy group (Ring B) causes the biphenyl system to twist, shielding these protons slightly compared to a planar system.

  • Aromatic Region (6.9–8.0 ppm):

    • Ring A (Benzoic): The proton ortho to the COOH (H-6) is typically the most deshielded doublet (~7.9–8.0 ppm) due to the anisotropic effect of the carbonyl.

    • Ring B (Phenyl): The protons ortho to the methoxy group show distinct coupling. Look for a doublet (H-3') and a doublet of doublets (H-4'), with H-6' (ortho to the biphenyl bond) often appearing as a meta-coupled doublet.

Causality in Derivatives:

  • Esterification: Converting to the methyl ester adds a second methoxy singlet. The chemical shift of the ester OMe (~3.6 ppm) is typically upfield of the ether OMe (~3.8 ppm) due to electronic conjugation differences.

  • Cyclization (Fluorenone): Intramolecular Friedel-Crafts acylation removes the OMe group (if demethylation occurs) or simply locks the conformation. Crucially, the loss of the carboxylic proton and the rigid planarization causes a significant downfield shift of the aromatic protons due to increased ring current effects.

Infrared (IR) Spectroscopy Signatures
  • Target Compound (Acid):

    • O-H Stretch: A broad, jagged absorption spanning 3300–2500 cm⁻¹ (O-H stretching of hydrogen-bonded dimer).

    • C=O Stretch: Intense band at 1680–1700 cm⁻¹ (conjugated carboxylic acid).

  • Methyl Ester Derivative:

    • Disappearance: The broad O-H band vanishes completely.

    • Shift: The C=O band shifts to 1720–1730 cm⁻¹ (typical ester).

  • Fluorenone Derivative:

    • Shift: The C=O stretch moves to ~1710 cm⁻¹ (strained ketone in a 5-membered ring).

    • Morphology: The spectrum becomes simpler due to increased symmetry.

Mass Spectrometry (MS) Fragmentation
  • Ionization: ESI(-) is preferred for the Acid (Target); ESI(+) for the Ester.

  • Fragmentation Pathway:

    • [M-H]⁻ (Parent): The base peak for the acid.

    • Decarboxylation [M-H-CO₂]⁻: Loss of 44 Da is the primary diagnostic fragmentation, confirming the benzoic acid moiety.

    • Demethylation [M-H-CH₃]⁻: Loss of 15 Da from the methoxy or methyl group (secondary pathway).

Experimental Protocols

Synthesis of Target Compound (Suzuki Coupling)

This protocol minimizes homocoupling by-products.

Reagents:

  • 2-Iodobenzoic acid (1.0 equiv)

  • 2-Methoxy-5-methylphenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • K₂CO₃ (2.5 equiv)

  • Solvent: DMF/H₂O (4:1)

Step-by-Step:

  • Degassing: Charge a reaction flask with solvents and sparge with Nitrogen for 15 minutes. Reason: Oxygen poisons the Pd(0) active species.

  • Addition: Add the aryl halide, boronic acid, and base. Stir for 5 mins.

  • Catalyst: Add Pd(OAc)₂ last. Heat to 80°C.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The acid will streak; the product will be a distinct spot with lower Rf than the boronic acid.

  • Workup: Acidify to pH 2 with 1M HCl. The product precipitates.[1] Filter and recrystallize from Ethanol.

Cyclization to Fluorenone Derivative

Used to confirm the ortho-relationship of the rings.

  • Dissolve the Target Compound (100 mg) in Methanesulfonic acid (2 mL).

  • Heat to 100°C for 1 hour.

  • Pour onto crushed ice.

  • Observation: A bright yellow/orange precipitate forms (Fluorenones are highly colored).

  • Validation: Check UV-Vis. The appearance of a band >350 nm confirms the extended conjugation of the fluorenone system.

Visualizations

Structural Characterization Workflow

This diagram illustrates the logical flow for validating the compound identity using the described techniques.

CharacterizationWorkflow Start Crude Product (Suzuki Coupling) TLC TLC Screening (vs. Starting Materials) Start->TLC AcidBase Acid-Base Extraction (Purification) TLC->AcidBase If conversion >90% PureAcid Target: 2-(2-methoxy-5-methylphenyl) benzoic acid AcidBase->PureAcid NMR 1H NMR Analysis (DMSO-d6) PureAcid->NMR IR FT-IR Spectroscopy (ATR) PureAcid->IR MS Mass Spectrometry (ESI-) PureAcid->MS CheckMe Check: Methyl Singlet (~2.3 ppm)? NMR->CheckMe CheckCOOH Check: Broad OH (3000 cm-1)? IR->CheckCOOH Valid Identity Confirmed CheckMe->Valid Yes CheckCOOH->Valid Yes

Caption: Logical workflow for the isolation and spectroscopic validation of the target biphenyl acid.

Mass Spectrometry Fragmentation Pathway

A representation of the ESI(-) fragmentation logic.

MS_Fragmentation M_H [M-H]- Parent Ion (Deprotonated Acid) Decarb [M-H-CO2]- (Loss of 44 Da) M_H->Decarb Primary Pathway (Diagnostic) Demethyl [M-H-CH3]- (Loss of 15 Da) M_H->Demethyl Secondary Pathway

Caption: Primary fragmentation pathways observed in Negative Ion Mode ESI-MS.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 263251, 2-(2-Methoxyphenyl)benzoic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-methoxy- Infrared Spectrum. Retrieved from [Link]

  • Li, H., et al. (2010). Synthesis and Crystal Structure of 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole. PMC. (Structural analog data). Retrieved from [Link]

Sources

Definitive Guide: Determining pKa Values of Fluorinated Ortho-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Audience: Medicinal Chemists, DMPK Scientists, and Process Engineers. Scope: This guide synthesizes the theoretical underpinnings and practical methodologies for determining the acid dissociation constants (pKa) of fluorinated ortho-substituted benzoic acids. These scaffolds are critical bioisosteres in drug development, offering metabolic stability and lipophilicity modulation.

Key Insight: The "Ortho Effect" in fluorinated benzoates creates a unique acidity profile driven by a clash between steric inhibition of resonance and high electronegativity. Standard aqueous potentiometry often fails due to low solubility; therefore, this guide prioritizes Yasuda-Shedlovsky Extrapolation and


F-NMR Titration  as the most robust protocols.

Theoretical Framework: The Ortho Effect & Fluorine

Understanding the causality of acidity changes is essential for rational drug design.

Steric vs. Electronic Drivers

In unsubstituted benzoic acid, the carboxyl group is coplanar with the phenyl ring, allowing resonance donation from the ring to the carbonyl oxygen. This resonance destabilizes the carboxylate anion, reducing acidity.

  • Ortho-Substitution: Substituents at the 2-position (ortho) create steric hindrance that forces the carboxyl group to twist out of the aromatic plane.

  • Consequence: Resonance is broken. The phenyl ring can no longer donate electrons to destabilize the anion.

  • Fluorine Specifics:

    • -I Effect: Fluorine is highly electronegative, pulling electron density through the sigma bond (Inductive stabilization).

    • Steric Twist: Despite being small (Van der Waals radius ~1.47 Å), an ortho-fluorine is sufficient to induce twisting.

    • Result: Ortho-fluorinated benzoic acids are significantly more acidic than their meta/para isomers and the parent benzoic acid.

Comparative Acidity Data

The following table aggregates experimental and predicted data to illustrate the magnitude of these effects.

CompoundStructurepKa (Exp/Pred)Key Driver
Benzoic Acid Ph-COOH4.20 Reference Standard.
2-Fluorobenzoic Acid 2-F-Ph-COOH3.27 Inductive (-I) + Minor Steric Twist.
2,6-Difluorobenzoic Acid 2,6-diF-Ph-COOH2.13 Dual Ortho Effect (Maximal Twisting) + Additive -I.
2-(Trifluoromethyl)benzoic Acid 2-CF3-Ph-COOH~2.6 - 3.2 (Pred)Massive Steric Twist (CF3 is bulky) vs. weaker -I than F.
4-Fluorobenzoic Acid 4-F-Ph-COOH4.14 Minimal effect (Distance diminishes -I; no steric twist).

Note: The dramatic drop in pKa for 2,6-difluorobenzoic acid (2.13) highlights the "Dual Ortho Effect," making it nearly 100x more acidic than benzoic acid.

Strategic Method Selection

Choosing the right protocol is a function of solubility and compound availability.

MethodSelection Start Start: Select Analyte Solubility Is Aqueous Solubility > 1 mM? Start->Solubility Impurity Is Sample Purity > 95%? Solubility->Impurity Yes Fluorine Does it contain Fluorine? Solubility->Fluorine No (Sparingly Soluble) Impurity->Fluorine No Potentiometry Method A: Aqueous Potentiometry (Standard) Impurity->Potentiometry Yes Yasuda Method B: Yasuda-Shedlovsky (Cosolvent Potentiometry) Fluorine->Yasuda No (Use Cosolvent) NMR Method C: 19F-NMR Titration (High Specificity) Fluorine->NMR Yes (Best for Mixtures/Impure) UV Method D: UV-Metric Titration (Low Concentration) NMR->UV If no Fluorine & Insoluble

Figure 1: Decision Matrix for pKa Determination. Blue nodes indicate decision points; Red nodes indicate high-value protocols for fluorinated compounds.

Experimental Protocols

Method A: Cosolvent Potentiometry (Yasuda-Shedlovsky)

Best For: Sparingly soluble fluorinated benzoic acids (e.g., 2-CF3 derivatives). Principle: pKa is measured in varying methanol/water ratios.[1][2] The linear relationship between apparent pKa (


) and the dielectric constant (

) allows extrapolation to pure water (0% methanol).

Protocol:

  • Preparation: Prepare a 0.01 M stock solution of the analyte in Methanol (HPLC grade).

  • Titration Series: Prepare three titration vessels with the following solvent ratios:

    • 30% MeOH / 70% Water

    • 40% MeOH / 60% Water

    • 50% MeOH / 50% Water

  • Ionic Strength: Add KCl to each vessel to maintain constant ionic strength (

    
     M).
    
  • Titrant: Titrate with carbonate-free 0.1 M KOH. Calibrate electrode in aqueous buffer, then apply the appropriate correction factor for the junction potential in methanol mixtures.

  • Data Analysis (The Yasuda-Shedlovsky Equation): Plot the measured

    
     against the reciprocal of the dielectric constant (
    
    
    
    ) of the solvent mixture.
    
    
    [3]
    • Extrapolation: The y-intercept (where

      
       corresponds to pure water, 
      
      
      
      ) yields the aqueous pKa.

Validation: Use Benzoic Acid as a control. The extrapolated value should be


.
Method B: F-NMR Titration

Best For: Impure samples, mixtures of isomers (e.g., 2-F vs 4-F), or extremely low solubility. Principle: The chemical shift (


) of the 

F nucleus is highly sensitive to the electron density changes occurring during protonation/deprotonation.

Protocol:

  • Buffer Preparation: Prepare a series of 10-12 buffers (phosphate/citrate/borate) ranging from pH 1.0 to pH 8.0. Ensure

    
     is added for the lock signal.
    
  • Sample Prep: Dissolve the fluorinated acid in the buffers. Concentration can be low (

    
    ) due to high sensitivity of 
    
    
    
    F.
  • Internal Standard: Add a trace amount of Trifluoroacetic acid (TFA) or Hexafluorobenzene (in a coaxial capillary if reactivity is a concern) as a chemical shift reference.

    • Self-Validating Step: Ensure the internal standard shift does not drift across the pH range.

  • Acquisition: Acquire

    
    F-NMR spectra for each pH point.
    
  • Plotting: Plot the Chemical Shift (

    
    ) vs. pH.
    
  • Calculation: Fit the sigmoidal curve using the Henderson-Hasselbalch variant:

    
    
    
    • 
      : Chemical shift of the protonated form (low pH plateau).
      
    • 
      : Chemical shift of the deprotonated form (high pH plateau).
      

Why this wins: Unlike UV,


F-NMR is not affected by chromophore overlap from impurities. You can determine the pKa of 2-fluorobenzoic acid in the presence of 4-fluorobenzoic acid simultaneously.

References

  • BenchChem. (2025). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from

  • University of Tartu. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.[4] Retrieved from

  • Avdeef, A., et al. (2016). pKa Determination of a Non-hydro-soluble Chemical Substance, Issued from Chiral Chromatographic Solubility Profiles and Mat-pKa. Journal of Chromatography & Separation Techniques. Retrieved from

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from

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Safety Operating Guide

6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide & Mechanistic Protocol: Safe Handling and Disposal of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid

As a Senior Application Scientist, I recognize that managing specialized fluorinated biaryl compounds like 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid requires more than rote compliance—it demands a mechanistic understanding of the molecule's chemical behavior. This compound features a highly stable carbon-fluorine (C-F) bond, a hydrophobic biphenyl-like core, and a reactive carboxylic acid moiety. Improper disposal not only violates environmental regulations but risks the generation of persistent fluoro-organic pollutants.

This guide provides a self-validating, step-by-step operational workflow for the safe segregation, containment, and disposal of this compound, ensuring absolute safety, regulatory compliance, and analytical integrity in your laboratory.

Chemical Profiling & Mechanistic Causality

Why do we treat this chemical differently than standard organic waste?

  • The Fluorine Substituent: The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Because enzymatic and natural environmental cleavage of this bond is highly inefficient, attempting to chemically degrade this compound in a standard laboratory setting is dangerous and prone to generating toxic hydrofluoric acid (HF) byproducts[1]. High-temperature incineration at a licensed facility is the only viable disposal method.

  • Halogenated Segregation: When incinerated, halogenated compounds require specialized off-gas scrubbers to neutralize acidic gases and prevent the synthesis of highly toxic dioxins and furans[1]. Mixing this compound with non-halogenated waste compromises the incineration process and drastically increases disposal costs[2].

  • Carboxylic Acid Reactivity: The acidic moiety (pKa ~4.5) means this compound can react exothermically with strong bases. It must be kept isolated from reactive metals and strong oxidizers[2].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Phase Segregation and Matrix Determination

  • Action: Determine if the waste containing 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is a solid (powders, contaminated pipette tips) or dissolved in a liquid solvent.

  • Causality: Solid and liquid halogenated wastes are processed differently during incineration. Liquid waste must be further verified to ensure it is not an aqueous emulsion, which lowers the heating value during incineration.

  • Validation Checkpoint: If liquid, visually inspect the waste. It must be a single, clear organic phase. Cloudy mixtures indicate aqueous contamination; allow it to separate in a separatory funnel before collection.

Step 2: Containerization in the SAA

  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) container designated strictly for ""[1].

  • Causality: While glass is chemically inert, it presents a severe shatter risk in high-traffic Satellite Accumulation Areas (SAAs). HDPE provides high chemical resistance to fluorinated organics and physical durability[2].

  • Validation Checkpoint: Ensure the container has a vented cap if gas generation is possible, though standard tight-fitting caps are preferred for stable organics. The container must remain closed unless actively adding waste[2].

Step 3: EPA-Compliant Labeling

  • Action: Attach a hazardous waste label immediately upon placing the first drop of waste into the container[3].

  • Causality: Unlabeled or "mystery" chemicals pose the highest risk to Environmental Health and Safety (EHS) personnel and trigger severe EPA fines.

  • Validation Checkpoint: The label must explicitly state "Hazardous Waste - Halogenated Organic", list the full chemical name "6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid" (no abbreviations), and include the accumulation start date[1].

Step 4: EHS Handoff and Incineration

  • Action: Submit a waste pickup request to your EHS department before the SAA time limit expires (typically 9-12 months, or when the container reaches 55 gallons)[2].

  • Causality: Regulatory compliance dictates strict accumulation limits based on your facility's (e.g., VSQG, SQG, or LQG)[4].

  • Validation Checkpoint: Verify that the total volume in the SAA does not exceed regulatory thresholds prior to EHS pickup.

Quantitative Data: Waste Stream Logistics

To facilitate rapid decision-making, adhere to the following quantitative parameters for waste streams containing this compound:

Waste Stream CategoryTarget MatrixHalogen Content LimitApproved ContainerMax SAA Accumulation Time
Halogenated Liquid Organic Solvents> 1% HalogensHDPE / PTFE-lined12 Months (or 55 gal limit)
Halogenated Solid Powders, ConsumablesN/AHDPE Wide-Mouth12 Months
Aqueous Waste Contaminated Water< 1% HalogensHDPE12 Months

Note: Accumulation times may vary based on local state regulations and your facility's specific EPA Generator Status[5].

Disposal Workflow Visualization

The following decision tree illustrates the logical progression for processing this specific fluorinated compound.

G N1 Generation of 6-Fluoro-2-(2-methoxy- 5-methylphenyl)benzoic acid Waste N2 Determine Waste Matrix: Solid or Liquid? N1->N2 N3 Solid Waste Stream (Powders, Contaminated Consumables) N2->N3 Solid N4 Liquid Waste Stream (Solvent Solutions) N2->N4 Liquid N5 Collect in 'Halogenated Solid Waste' (HDPE Container) N3->N5 N6 Collect in 'Halogenated Organic Liquid' (Do NOT mix with non-halogenated) N4->N6 N7 Satellite Accumulation Area (SAA) Label: Hazardous Waste - Halogenated N5->N7 N6->N7 N8 EHS Pickup & High-Temperature Incineration N7->N8

Decision tree for the segregation and disposal of 6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid.

Emergency Spill Protocol

In the event of an accidental release, operational control must be established immediately:

  • Isolate: Evacuate non-essential personnel from the immediate spill zone.

  • Contain: For solid powders, gently cover with damp paper towels to prevent aerosolization. For liquid solutions, surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a wide-mouth HDPE container.

  • Validate: Label the container as "Spill Debris - Halogenated Organic Waste" and immediately initiate an EHS pickup request.

References

  • Title: Hazardous Waste Generators | Source: US Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Managing Your Hazardous Waste: A Guide for Small Businesses | Source: US Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Hazardous Waste Generators Guide | Source: Kentucky Energy and Environment Cabinet | URL: [Link]

  • Title: Laboratory Chemical Waste Management Guidelines | Source: University of South Dakota | URL: [Link]

Sources

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